molecular formula C20H28N4O5S B12746878 Pentamidine monomesylate CAS No. 112667-20-6

Pentamidine monomesylate

Cat. No.: B12746878
CAS No.: 112667-20-6
M. Wt: 436.5 g/mol
InChI Key: LCNPURURRXMYET-UHFFFAOYSA-N
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Description

Pentamidine monomesylate is a salt form of the aromatic diamidine compound, Pentamidine, provided for research purposes. It has a molecular formula of C20H28N4O5S and is recognized for its broad-spectrum antimicrobial properties. Historically used clinically as an antiprotozoal agent, it serves as a critical tool in biomedical research for studying infectious diseases caused by organisms such as Pneumocystis jirovecii and various Leishmania species . The exact mechanism of action of Pentamidine is multifaceted and not fully elucidated, but it is known to interfere with nuclear metabolism. Studies indicate that it can bind to DNA, particularly in AT-rich regions, and inhibit the synthesis of DNA, RNA, and proteins . Additional research suggests it disrupts mitochondrial function by inhibiting type II topoisomerase and can bind to tRNA, thereby disrupting essential cellular processes in target pathogens . Beyond its applications in parasitology and mycology, Pentamidine is being actively investigated for repurposing in oncology. Emerging evidence shows promising anti-tumor properties, as it can modulate key signaling pathways such as PI3K/AKT and p53. Research indicates it can inhibit cancer cell proliferation, invasion, and migration, while inducing apoptosis and anti-tumor immune responses . Furthermore, its ability to act as a synergistic adjuvant with conventional antibiotics is a growing area of interest. Studies have demonstrated that Pentamidine can disrupt the outer membrane of Gram-negative bacteria, increasing permeability and potentiating the effects of antibiotics like rifampicin and linezolid against multi-drug resistant strains . Researchers value this compound for exploring these novel therapeutic avenues. This product is intended for research applications only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

112667-20-6

Molecular Formula

C20H28N4O5S

Molecular Weight

436.5 g/mol

IUPAC Name

4-[5-(4-carbamimidoylphenoxy)pentoxy]benzenecarboximidamide;methanesulfonic acid

InChI

InChI=1S/C19H24N4O2.CH4O3S/c20-18(21)14-4-8-16(9-5-14)24-12-2-1-3-13-25-17-10-6-15(7-11-17)19(22)23;1-5(2,3)4/h4-11H,1-3,12-13H2,(H3,20,21)(H3,22,23);1H3,(H,2,3,4)

InChI Key

LCNPURURRXMYET-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=N)N

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of Pentamidine Monomesylate

Nucleic Acid Interactions and Their Functional Consequences

Pentamidine (B1679287) interferes with the synthesis and function of DNA and RNA through direct binding, which subsequently inhibits replication, transcription, and translation. nih.gov Its positively charged amidinium groups are directed toward the negatively charged phosphate backbone of nucleic acids, facilitating a strong interaction. researchgate.net

Pentamidine is well-established as a DNA-binding agent, a property central to its mechanism of action. Its binding is non-covalent but exhibits significant specificity for both sequence and conformation, targeting the minor groove of the DNA double helix. researchgate.netnih.gov

Pentamidine demonstrates a strong preference for binding to sequences of DNA rich in adenine and thymine base pairs. Studies have shown that the most effective binding sites consist of tracts of at least four to five consecutive AT base pairs. nih.gov This selectivity is driven by the unique architecture of the minor groove in AT-rich regions, which is narrower compared to GC-rich areas, allowing for a snug fit for the pentamidine molecule. The binding is entropically driven at 25°C with non-alternating AT DNA sequences. gsu.edu

X-ray crystallography and Nuclear Magnetic Resonance (NMR) studies have definitively identified pentamidine as a minor groove binder. nih.govnih.gov The molecule's curved, crescent-like shape complements the helical curvature of the DNA minor groove. nih.gov This mode of binding is distinct from intercalation, where a molecule inserts itself between the base pairs of the DNA stack. By occupying the minor groove, pentamidine can displace the "spine of hydration" and interact directly with the edges of the base pairs. nih.gov

The table below summarizes key crystallographic data for a pentamidine-DNA complex, illustrating its minor groove binding characteristics.

ParameterValueReference DNA Sequence
PDB ID 1D64d(CGCGAATTCGCG)2
Resolution 2.10 Åd(CGCGAATTCGCG)2
Binding Site 5'-AATT minor grooved(CGCGAATTCGCG)2
Key Interaction Amidinium groups H-bonded to Adenine N3 atomsd(CGCGAATTCGCG)2

The interaction between pentamidine and the DNA helix is stabilized by specific hydrogen bonds and van der Waals forces. High-resolution crystal structures reveal that the terminal amidinium groups of pentamidine form hydrogen bonds with the N3 atoms of adenine bases on opposite strands of the DNA, effectively cross-linking the groove. nih.govrcsb.org The binding site for a single molecule spans approximately four to five base pairs. nih.govnih.gov

The following table summarizes the observed structural effects of pentamidine binding on DNA.

DNA Sequence ContextObserved Structural EffectMethod
d(CGCAAATTTGCG)2No substantial alteration of B-type DNA conformationNMR Spectroscopy
General A-T rich DNALocal stiffening of the helix; can remove or induce bendsTitration Rotational Viscometry
d(ATATATATAT)2Stabilization of a coiled-coil structure via intermolecular cross-linksX-Ray Crystallography

By binding to the DNA template, pentamidine can physically obstruct the passage of enzymes responsible for replication and transcription, leading to the inhibition of DNA synthesis. nih.gov A key mechanism contributing to this effect is the inhibition of topoisomerases, enzymes that are crucial for resolving DNA supercoiling during replication. nih.gov Pentamidine has been shown to inhibit an ATP-dependent topoisomerase activity from Pneumocystis carinii extracts, suggesting it targets type II topoisomerases. nih.gov While some studies have explored topoisomerase I as a target, evidence suggests the cytotoxic mechanisms of pentamidine are not primarily directed at this enzyme. researchgate.net This enzymatic inhibition, combined with the physical occupation of the minor groove, disrupts the complex machinery required for nucleic acid synthesis.

OrganismEffectIC50 (Growth Inhibition)Target Enzyme (Proposed)
Pneumocystis cariniiInhibition of growth1 mg/LATP-dependent Topoisomerase (Type II)

While early reports suggested pentamidine inhibits RNA polymerase activity, more recent and detailed mechanistic studies indicate that its primary interaction is not with the transcription process itself but rather with the structure and function of specific RNA molecules. nih.govnih.gov Evidence suggests that pentamidine has a higher binding affinity for structured RNA, such as transfer RNA (tRNA), than for DNA. nih.gov

The binding to tRNA is driven by non-specific hydrophobic interactions, where the aromatic rings of pentamidine are thought to insert into the stacked base pairs of tRNA helices. nih.gov This interaction disrupts the secondary and tertiary structure of the tRNA molecule, masking key regions like the anticodon loop. nih.gov The structural disruption directly inhibits the aminoacylation of tRNA—the crucial step of attaching the correct amino acid. This, in turn, leads to a potent inhibition of protein translation. nih.gov

Furthermore, pentamidine has been shown to inhibit the catalytic activity of ribozymes, specifically the self-splicing of group I introns found in the rRNA genes of pathogens. nih.gov This effect is attributed to pentamidine binding the catalytic intron RNA and altering its proper folding. Studies have shown that at concentrations where pentamidine effectively represses mitochondrial translation by targeting structured RNAs, there is no corresponding effect on the steady-state levels of mitochondrial mRNAs, which are the direct products of RNA polymerase-mediated transcription. nih.gov This indicates that the primary effect of pentamidine is a post-transcriptional inhibition of RNA function rather than a direct inhibition of RNA synthesis.

Phospholipid Synthesis Interference

Pentamidine is understood to interfere with the synthesis of phospholipids, which are essential components of cellular membranes. nih.gov This interference disrupts the integrity and function of these membranes, which are vital for numerous cellular activities, including signaling and transport. The precise enzymatic targets within the phospholipid synthesis pathway are a subject of ongoing research, but the downstream effects contribute significantly to the compound's cytotoxic effects on protozoa.

Protein Synthesis Disruption

The compound effectively halts protein synthesis, a critical process for the survival of any organism. nih.govnih.gov Pentamidine appears to exert this effect through multiple mechanisms. It is known to inhibit RNA synthesis, thereby preventing the transcription of genetic information necessary for protein production. nih.govnih.gov This disruption of both protein and nucleic acid synthesis underscores the compound's potent and multi-faceted mechanism of action. nih.govnih.gov

Enzymatic Inhibition and Metabolic Pathway Disruption

In addition to its effects on macromolecular synthesis, pentamidine monomesylate acts as a potent inhibitor of several key enzymes, leading to the disruption of vital metabolic and replicative pathways.

Topoisomerase Inhibition

Topoisomerases are enzymes that are critical for managing the topological state of DNA during replication, transcription, and repair. Pentamidine has been shown to be an effective inhibitor of these enzymes, particularly in protozoan parasites.

The mitochondrion is a crucial target for pentamidine's action in trypanosomatids. nih.gov In parasites like Leishmania, treatment with pentamidine leads to the disintegration of the kinetoplast, a network of mitochondrial DNA. nih.gov This effect is linked to the inhibition of mitochondrial topoisomerase type II. Research on Leishmania panamensis has demonstrated that pentamidine exhibits a 17.6-fold greater specificity for the parasite's nuclear DNA topoisomerase II compared to the equivalent human macrophage enzyme, highlighting its selective toxicity. By inhibiting this enzyme, pentamidine prevents the essential processes of DNA decatenation and relaxation, ultimately leading to a failure in mitochondrial replication and parasite death.

Enzyme Target Organism Example Mechanism of Action Selective Specificity
DNA Topoisomerase IILeishmania panamensisInhibits the catalytic activity of the enzyme, preventing the management of DNA topology required for replication.17.6-fold greater specificity for parasite enzyme over human macrophage enzyme.

Polyamine Biosynthesis Pathway Disruption

Polyamines are essential organic cations that play a critical role in cell growth, differentiation, and macromolecular synthesis. The disruption of their biosynthesis is a key strategy in antimicrobial chemotherapy.

Pentamidine is a strong inhibitor of S-adenosyl-L-methionine decarboxylase (AdoMetDC), a pivotal enzyme in the polyamine biosynthesis pathway. nih.gov This enzyme is responsible for a key step in the production of spermidine and spermine from putrescine. The inhibition of AdoMetDC by pentamidine has been shown to be irreversible. nih.gov By blocking this enzyme, pentamidine effectively depletes the parasite's stores of essential polyamines, thereby arresting cell proliferation and contributing to its antiprotozoal effects. nih.gov

Enzyme Target Metabolic Pathway Effect of Inhibition Nature of Inhibition
S-Adenosyl-L-methionine Decarboxylase (AdoMetDC)Polyamine BiosynthesisDepletion of spermidine and spermine, leading to cessation of cell growth.Irreversible nih.gov
Consequential Polyamine Depletion

This compound's interference with polyamine biosynthesis is a critical aspect of its mechanism of action. Polyamines, such as spermidine and spermine, are ubiquitous polycationic molecules essential for cell growth, proliferation, and the stabilization of nucleic acids. Pentamidine disrupts the delicate balance of these crucial molecules, leading to a state of polyamine depletion within the cell.

The depletion of intracellular polyamines has been shown to trigger a cascade of events leading to apoptosis, or programmed cell death, through a mitochondria-mediated pathway. nih.gov This process involves the disruption of the mitochondrial membrane potential and the activation of caspases, which are key executioner enzymes in the apoptotic process. nih.gov Furthermore, polyamines are recognized as essential for maintaining mitochondrial integrity and function. nih.gov Their depletion can lead to mitochondrial dysfunction, characterized by decreased respiration, reduced ATP production, and a diminished capacity to respond to cellular stress. nih.gov This highlights a direct mechanistic link between pentamidine-induced polyamine depletion and the subsequent mitochondrial impairment observed in treated cells.

Mitochondrial Dysfunction Induction

The mitochondrion is a primary target of pentamidine's cytotoxic effects. The drug's accumulation within this organelle initiates a series of detrimental events that collectively compromise mitochondrial function and cellular viability.

Mitochondrial DNA Depletion and Breakage

Pentamidine has been shown to interfere with the integrity of mitochondrial DNA (mtDNA). One of its known mechanisms is the inhibition of type II topoisomerase in the mitochondria of parasites such as Trypanosoma. This inhibition results in a "broken and unreadable mitochondrial genome," effectively leading to mtDNA depletion and breakage. The consequence of this genomic insult is the impairment of the synthesis of essential mitochondrial proteins encoded by mtDNA, which are critical components of the electron transport chain.

Mitochondrial Morphological Alterations

The profound biochemical disturbances induced by pentamidine manifest as significant alterations in mitochondrial morphology. Electron microscopy studies on Leishmania tropica treated with pentamidine have revealed dramatic ultrastructural changes within the kinetoplast-mitochondrion complex. nih.gov A hallmark of pentamidine's effect is the extreme enlargement of all mitochondria. nih.gov Concurrently, the kinetoplast, a network of circular DNA within the mitochondrion of kinetoplastids, has been observed to disintegrate into a network of fine filaments. nih.gov These morphological changes are indicative of severe mitochondrial stress and dysfunction.

OrganismPentamidine-Induced Morphological ChangeReference
Leishmania tropicaExtremely enlarged mitochondria nih.gov
Leishmania tropicaDisintegration of the kinetoplast nih.gov

Dissipation of Mitochondrial Membrane Potential

A key event in pentamidine-induced mitochondrial dysfunction is the dissipation of the mitochondrial membrane potential (ΔΨm). The ΔΨm is a critical component of the proton-motive force that drives ATP synthesis. Pentamidine acts as a cationic uncoupler of oxidative phosphorylation, leading to a partial collapse of the mitochondrial membrane potential. nih.gov This uncoupling effect disrupts the electrochemical gradient across the inner mitochondrial membrane, a fundamental requirement for energy production. Studies have demonstrated this collapse of the mitochondrial membrane potential in isolated rat liver mitochondria upon exposure to pentamidine. nih.gov

Impact on ATP Production and Cellular Energy Homeostasis

By uncoupling oxidative phosphorylation and dissipating the mitochondrial membrane potential, pentamidine directly and severely impacts cellular ATP production. As an uncoupler, pentamidine disrupts the tight coupling between electron transport and ATP synthesis. nih.gov This leads to an increase in oxygen consumption without a corresponding increase in ATP generation, effectively creating a state of energy depletion within the cell. The maximal stimulation of respiration and ATPase activity, characteristic of uncoupling, is observed at specific concentrations of pentamidine, while higher concentrations can become inhibitory to mitochondrial respiration. nih.gov This disruption of cellular energy homeostasis is a major contributor to the cytotoxic effects of the drug.

Reactive Oxygen Species (ROS) Generation

The disruption of the mitochondrial electron transport chain by pentamidine is a potent trigger for the generation of reactive oxygen species (ROS). The uncoupling of oxidative phosphorylation can lead to an increased leakage of electrons from the respiratory chain, which then react with molecular oxygen to form superoxide radicals. While direct studies on this compound-induced ROS are limited, the established mechanism of uncoupling strongly suggests an increase in mitochondrial ROS production. The generation of ROS can lead to oxidative damage to mitochondrial components, including lipids, proteins, and mtDNA, further exacerbating mitochondrial dysfunction in a vicious cycle. This phenomenon, often termed ROS-induced ROS release, can amplify the initial oxidative insult and contribute significantly to cellular damage and apoptosis. nih.gov

Induction of Pro-Apoptotic Factors

Pentamidine is recognized as a compound that can induce apoptosis, or programmed cell death. nih.gov Research indicates that pentamidine initiates apoptosis through mechanisms linked to mitochondrial disruption. It can cause a loss of mitochondrial membrane potential, which in turn promotes the release of pro-apoptotic factors into the cell's cytoplasm. drugbank.com

One of the key pathways involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. By inhibiting this enzyme, pentamidine can trigger a cascade of events leading to apoptosis, including the release of cytochrome c from the mitochondria into the cytosol, activation of cellular proteases, and fragmentation of DNA.

Furthermore, studies in glioma cells have demonstrated that pentamidine can modulate the expression of key regulatory proteins in the apoptotic process. Specifically, it has been shown to significantly increase the expression of the pro-apoptotic protein Bax while concurrently decreasing the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical factor in tipping the cellular balance towards apoptosis.

Table 1: Effect of Pentamidine on Key Apoptotic Factors

FactorRole in ApoptosisEffect of Pentamidine
Bax Pro-ApoptoticUpregulates expression
Bcl-2 Anti-ApoptoticDownregulates expression
Cytochrome c Pro-ApoptoticPromotes release from mitochondria
Topoisomerase II DNA MaintenanceInhibited, leading to apoptosis

Ion Channel Modulation

Pentamidine significantly affects the function of several critical ion channels, particularly those in cardiac cells. Its actions on these channels are a key aspect of its molecular mechanism and are linked to potential cardiac effects.

Pentamidine is a potent inhibitor of the inward-rectifier potassium current (IK1), which is crucial for maintaining the resting membrane potential and for the final phase of repolarization in cardiac muscle cells. This current is primarily conducted by channels of the KIR2.x subfamily. nih.govnih.gov

Research has shown that pentamidine produces an acute block of KIR2.x channels by directly plugging the channel's pore from the cytoplasmic side. mpg.de This blockade is voltage-dependent, meaning it more strongly affects the outward flow of potassium ions than the inward flow. mpg.de The inhibitory concentration (IC₅₀) for this acute block, when applied to the cytoplasmic side of KIR2.1 channels, has been measured at approximately 0.17 µM. nih.gov This inhibitory action is observed across different KIR2.x subunits, including KIR2.1, KIR2.2, and KIR2.3. nih.gov

Molecular modeling and mutational analysis have precisely identified the binding site for pentamidine within the cytoplasmic pore of the KIR2.1 channel. nih.govmpg.de The drug is thought to adopt a U-shaped conformation to fit within this cavity. nih.gov

The binding site is characterized by the presence of three key negatively charged amino acid residues:

Glutamic acid at position 224 (E224)

Aspartic acid at position 259 (D259)

Glutamic acid at position 299 (E299)

Pentamidine interacts with these acidic residues, primarily through electrostatic interactions. nih.gov Specifically, the carboxylate oxygen atoms of E224 from two opposing channel subunits can form hydrogen bonds with the amidine groups of the pentamidine molecule. nih.govmpg.de Mutation of these specific residues to a neutral amino acid, such as alanine, has been shown to significantly reduce the blocking effect of pentamidine, confirming their critical role in the drug-channel interaction. nih.govnih.gov This interaction physically occludes the pore, preventing the conduction of potassium ions. oup.com

Table 2: Pentamidine Interaction with KIR2.1 Channel

FeatureDescription
Target Channel KIR2.1, KIR2.2, KIR2.3
Binding Location Cytoplasmic pore region
Mechanism Pore block/plug
Key Residues E224, D259, E299
IC₅₀ (Cytoplasmic) ~0.17 µM
Nature of Block Acute, Voltage-dependent

Unlike its acute blocking effect on KIR2.x channels, pentamidine's effect on the hERG potassium channel is distinct and does not involve direct, acute pore blockade at therapeutic concentrations. nih.govresearchgate.net Instead, pentamidine disrupts the normal cellular processing of the hERG protein. nih.gov

The primary mechanism is the inhibition of hERG channel trafficking, specifically preventing the mature channel protein from being exported from the endoplasmic reticulum (ER) to the cell surface. nih.govnih.gov This leads to a reduction in the number of functional hERG channels at the plasma membrane, which in turn reduces the density of the rapid delayed rectifier potassium current (IKr). nih.govnih.gov

This effect is specific to hERG, as the expression of other potassium channels like hKv1.5, KvLQT1/minK, and Kv4.3 is not altered by pentamidine. nih.govresearchgate.net Research has identified a crucial interaction site for pentamidine on a folding intermediate of the hERG protein at the phenylalanine residue at position 656 (F656), which is part of the canonical drug-binding site in the fully folded channel. nih.gov It is proposed that pentamidine binds to this site during the maturation process, arresting the channel in a conformational state that cannot be exported from the ER. nih.gov The reduction in hERG surface expression is concentration-dependent, with significant decreases observed at clinically relevant concentrations after prolonged exposure. nih.govresearchgate.net

Modulation of Host Cellular Processes and Signaling Pathways

Pentamidine exhibits significant anti-inflammatory and immunomodulatory properties by interfering with host signaling pathways, particularly those related to cytokine production.

It has been identified as an antagonist of Toll-like receptor 4 (TLR4). nih.gov It appears to achieve this by directly interacting with myeloid differentiation protein 2 (MD2), a co-receptor of TLR4 that is essential for recognizing lipopolysaccharide (LPS). nih.govfrontiersin.org By binding to MD2, pentamidine inhibits the formation of the TLR4/MD2 signaling complex, thereby blocking downstream activation of pathways like NF-κB and MAPKs. nih.gov This action suppresses the overproduction of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). nih.gov

Furthermore, pentamidine has been shown to specifically inhibit the production of a class of chemotactic cytokines known as chemokines. It dose-dependently suppresses the generation of Interleukin-8 (IL-8), growth-related oncogene-alpha (GRO-α), and monocyte chemotactic protein-1 (MCP-1) in stimulated human blood cells. nih.gov This inhibition occurs at a post-transcriptional level, as pentamidine does not affect the mRNA expression of IL-8, suggesting it interferes with protein translation or secretion. nih.gov This effect is also specific, as the compound has little to no inhibitory effect on the production of many non-chemotactic cytokines like TNF-α, IL-1β, IL-2, IL-4, IL-5, IL-10, and interferon-gamma (IFN-γ) in the same experimental models. nih.gov

Antagonism of N-Methyl-D-Aspartate (NMDA) Receptors

This compound is an effective antagonist of the N-methyl-D-aspartate (NMDA) receptor, a crucial component in synaptic plasticity and neuronal function. Research has demonstrated that pentamidine inhibits the binding of ³H-dizocilpine, a well-known NMDA receptor channel blocker, to rat brain membranes with an affinity of approximately 2 µM. nih.govdrugbank.com This inhibitory action occurs at a site distinct from the binding sites for the primary agonists glutamate (B1630785) and glycine, as well as the polyamine spermidine. nih.govdrugbank.com

Further studies on cultured forebrain and cortical neurons have revealed that pentamidine at similar concentrations can block the increase in intracellular calcium (Ca²⁺) and the electrical currents induced by NMDA. nih.govdrugbank.com Notably, this antagonism by pentamidine does not appear to be dependent on the frequency of receptor activation (use-dependence) or the membrane voltage (voltage-dependence), which distinguishes it from many other NMDA receptor antagonists. nih.govdrugbank.com This unique characteristic suggests that pentamidine may represent a novel chemical class of NMDA receptor antagonists. nih.gov The voltage-dependent action of pentamidine corresponds to its binding to the deep, well-characterized channel pore site of the NMDA receptor. nih.gov

The table below summarizes the key findings related to the NMDA receptor antagonism of pentamidine.

FeatureDescriptionReference
Binding Affinity Approximately 2 µM for the inhibition of ³H-dizocilpine binding. nih.govdrugbank.com
Binding Site Separate from glutamate, glycine, and spermidine binding sites. nih.govdrugbank.com
Mechanism Blocks NMDA-induced intracellular Ca²⁺ influx and electrical currents. nih.govdrugbank.com
Dependence Appears to be use- and voltage-independent. nih.govdrugbank.com
Classification Potentially a novel chemical class of NMDA receptor antagonists. nih.gov

Interaction with Histone Acetyltransferase

Pentamidine has been identified as an antagonist of histone acetyltransferase (HAT). nih.govnih.gov Histone acetyltransferases are a group of enzymes that play a critical role in the regulation of gene expression by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone proteins. This process is crucial for chromatin remodeling and the control of transcription. While pentamidine is recognized as a HAT inhibitor, the specific details of its mechanism of action, including the precise binding site and the full extent of its inhibitory profile against different HAT enzymes, are not extensively detailed in the current body of scientific literature. However, the modification of pentamidine's structure has been explored as a strategy for developing more potent HAT inhibitors. nih.gov

Calmodulin Antagonism

This compound also functions as a calmodulin antagonist. nih.gov Calmodulin is a ubiquitous, calcium-binding protein that acts as a key intracellular transducer of calcium signals, modulating the activity of a wide range of enzymes and other proteins. The antagonistic action of pentamidine on calmodulin has been observed in studies of the Ca²⁺ pump in the plasma membrane of Trypanosoma brucei. In this context, pentamidine was found to inhibit the calmodulin-stimulated (Ca²⁺-Mg²⁺)-ATPase and subsequent Ca²⁺ transport.

In studies involving human erythrocytes, pentamidine behaved as a weak calmodulin antagonist, inhibiting the stimulation of the Ca²⁺-ATPase by calmodulin. The specific molecular interactions and the precise binding site of pentamidine on the calmodulin protein have not been fully elucidated. The general mechanism for calmodulin antagonists involves binding to hydrophobic regions of the protein that are exposed upon calcium binding, thereby preventing calmodulin from interacting with its target proteins. diva-portal.org

Disruption of Transmembrane Protein-Protein Interactions (e.g., EBV LMP-1 TMD-5)

A significant mechanism of action for pentamidine is its ability to disrupt lateral transmembrane protein-protein interactions. A key example of this is its effect on the Epstein-Barr virus (EBV) latent membrane protein 1 (LMP-1). The homo-trimerization of the transmembrane domain 5 (TMD-5) of LMP-1 is essential for its constitutive oncogenic signaling. nih.gov

Pentamidine has been shown to effectively disrupt these LMP-1 TMD-5 lateral interactions. nih.govnih.gov This has been demonstrated through a variety of experimental assays, including the ToxR assay, tryptophan fluorescence assay, courmarin fluorescence dequenching assay, and Bis-Tris sodium dodecyl sulfate polyacrylamide gel electrophoresis (SDS-PAGE). nih.govnih.gov By disrupting the TMD-5 trimerization, pentamidine inhibits LMP-1 signaling pathways, such as NF-κB activation. nih.govnih.gov This inhibition of LMP-1 signaling ultimately leads to the induction of cellular apoptosis and the suppression of cell proliferation in EBV-infected B cells. nih.govnih.govnih.gov In a ToxR assay, pentamidine demonstrated a dose-dependent inhibition of TMD-5 activity with an IC₅₀ of 9.1 ± 0.6 µM. nih.gov

The disruptive effects of pentamidine on LMP-1 TMD-5 are summarized in the table below.

AssayObservationReference
ToxR Assay Dose-dependent inhibition of TMD-5 activity (IC₅₀ = 9.1 ± 0.6 µM). nih.gov
Fluorescence Assays Disruption of TMD-5 lateral interactions. nih.govnih.gov
SDS-PAGE Disruption of TMD-5 trimer formation. nih.gov
Cellular Effects Inhibition of LMP-1 signaling, induction of apoptosis, and suppression of proliferation in EBV-infected B cells. nih.govnih.govnih.gov

Interactions with Human Nuclear Receptors

Currently, there is a lack of scientific literature and research data describing any direct interactions between this compound and human nuclear receptors. Nuclear receptors are a large family of ligand-activated transcription factors that regulate a wide array of physiological processes. Despite the diverse molecular interactions of pentamidine, dedicated studies exploring its potential to bind to and modulate the activity of human nuclear receptors have not been reported.

Structure Activity Relationship Sar Studies and Analog Development of Pentamidine Monomesylate

Systematic Chemical Modifications and Their Biological Impact

Systematic chemical modifications of the pentamidine (B1679287) molecule have been extensively explored to develop derivatives with enhanced efficacy and reduced toxicity. These modifications target the three main components of the molecule: the two terminal aromatic rings, the amidine functional groups, and the central flexible linker. The goal of these alterations is to improve properties such as target binding affinity, selectivity, and pharmacokinetic profiles.

Research has shown that the dicationic nature of pentamidine is crucial for its biological activity. Analogs have been synthesized by altering the connecting bridge between the terminal rings and by changing the structure of the cationic groups. For instance, a study screening twenty pentamidine analogs against Candida albicans and Cryptococcus neoformans found that many derivatives exhibited potent fungicidal activity, with some compounds showing greater potency than the parent drug. nih.gov These studies underscore that even subtle structural changes can significantly impact the biological activity spectrum, offering pathways to develop new antifungal agents. nih.gov

Influence of Linker Chain Length and Geometry on DNA Binding Affinity

The central linker of pentamidine, which connects the two benzamidine moieties, plays a critical role in determining the molecule's shape, flexibility, and ability to bind to its biological target, the AT-rich minor groove of DNA. The length and geometry of this chain are key determinants of DNA binding affinity and, consequently, biological activity.

The flexible pentamethylene linker of pentamidine allows the molecule to adopt a curved, or "isohelical," conformation that matches the curvature of the DNA minor groove. nih.gov This shape complementarity is essential for effective binding. Studies on a series of pentamidine analogs with varying linker lengths have demonstrated a clear relationship between the number of methylene units and DNA binding affinity. Analogs with an odd number of methylene units in the linker, such as in pentamidine (five carbons), generally exhibit stronger DNA interactions than those with an even number of carbons. nih.gov This is because the odd-numbered chains allow the molecule to maintain the necessary curvature to fit snugly within the minor groove.

The composition of the linker also influences binding. Replacing the central methylene unit of the pentamidine linker with an isosteric oxygen atom to create an ethylene glycol derivative results in a less flexible linker and a significant drop in binding affinity. researchgate.net This suggests that not only the length but also the conformational freedom of the linker is crucial for optimal interaction with the DNA target.

Table 1: Effect of Linker Chain Modification on Biological Activity

Effects of Benzamidine Ring and Amidinyl Group Substitutions

Modifications to the terminal benzamidine rings and the amidinyl groups of pentamidine have been a major focus of SAR studies to enhance therapeutic properties. Substitutions on the phenyl ring can alter the molecule's electronic properties, solubility, and interactions with the DNA minor groove, while changes to the amidine groups can affect basicity and hydrogen bonding capacity.

Substituting the amidine groups with imidazoline moieties has been shown to produce molecules that are effective against Pneumocystis carinii pneumonia in rat models and appear to be less toxic than pentamidine. nih.gov One such analog, 1,3-di(4-imidazolino-2-methoxyphenoxy)propane (DIMP), produced an equivalent anti-P. carinii effect at a much lower dose than pentamidine and exhibited potent activity when administered orally, a route for which pentamidine is inactive. nih.gov

Adding substituents to the benzamidine ring itself also has a significant impact. For example, the addition of a methoxy group ortho to the ether linkage, as seen in 1,3-di(4-amidino-2-methoxyphenoxy)propane, resulted in the most potent antigiardial agent among a series of 38 analogs. nih.gov Conversely, replacing the phenyl rings with pyridine rings, as in analog PA-4, resulted in the least potent hERG trafficking inhibiting compound, suggesting that this modification could reduce certain off-target toxicities. nih.gov These findings demonstrate that both the nature and position of substituents on the aromatic rings are critical variables in the design of improved pentamidine analogs. nih.gov

Molecular Modeling and Computational Approaches to SAR

Molecular modeling and computational chemistry have become indispensable tools for elucidating the SAR of pentamidine and its analogs. These methods provide insights into the three-dimensional interactions between the drug molecules and their biological targets, which are difficult to obtain through experimental methods alone. Techniques such as molecular docking and molecular dynamics (MD) simulations help to rationalize observed biological activities and guide the design of new, more potent compounds.

Computational studies have confirmed that the crescent shape of pentamidine is crucial for its binding to the minor groove of AT-rich DNA sequences. nih.govresearchgate.net Molecular docking and MD simulations can predict the preferred binding conformations of pentamidine analogs within the DNA minor groove, revealing how changes in the linker or substitutions on the rings affect the stability and nature of the drug-DNA complex. researchgate.net For example, simulations can illustrate the conformational differences between various analogs when bound to DNA, providing a structural basis for their differing biological activities. researchgate.net

Quantitative structure-activity relationship (QSAR) analysis is another powerful computational approach that has been applied to pentamidine analogs. QSAR models correlate variations in the chemical structures of a series of compounds with their biological activities. These models have successfully supported the hypothesis that pentamidine binds to DNA in an isohelical conformation and can be used to predict the potency of novel analogs, thereby rationalizing drug design. nih.gov

Rational Design of Pentamidine Monomesylate Analogs for Improved Efficacy and Specificity

Rational, structure-based design has been employed to develop pentamidine analogs with improved efficacy, better specificity for microbial targets over host cells, and reduced toxicity. acs.org This approach leverages the detailed understanding of SAR and molecular interactions gained from experimental and computational studies to make targeted chemical modifications. The primary goals are to enhance binding to microbial DNA or other targets while minimizing off-target effects that lead to adverse reactions, such as hERG channel inhibition which can cause QT prolongation. researchgate.netresearchgate.net

A successful example of this approach involved a medicinal chemistry effort to develop pentamidine analogs as antibiotic adjuvants against Gram-negative bacteria. By probing the impacts of rigidity, hydrophobicity, and linker modifications, researchers identified analogs P35 and P36. researchgate.net These compounds, which feature a central carbon-to-nitrogen substitution in the linker, showed increased potency in disrupting the bacterial outer membrane and decreased mammalian cell cytotoxicity compared to pentamidine. researchgate.netresearchgate.net Specifically, analog P35 demonstrated a superior safety profile, with reduced inhibition of hERG channel trafficking, and outperformed pentamidine in a murine infection model. researchgate.net

Another strategy involves creating conformationally restricted derivatives to increase selectivity. By introducing moieties like furandicarboxamide as the core, novel derivatives with increased antiproliferative activity and selectivity against certain tumor cell lines have been synthesized. nih.gov This rational design approach holds promise for developing pentamidine-related compounds for a variety of therapeutic applications beyond antimicrobial chemotherapy. nih.gov

Table 2: Properties of Rationally Designed Pentamidine Analogs

Metabolic Considerations in Analog Design

Understanding the metabolic fate of pentamidine is crucial for the rational design of new analogs with improved pharmacokinetic properties, such as enhanced stability and better oral bioavailability. Preclinical drug metabolism studies help identify "metabolic soft spots" in a molecule—positions that are susceptible to enzymatic degradation. By modifying these sites, medicinal chemists can design compounds that are more resistant to metabolism.

Pentamidine is known to be partially metabolized by cytochrome P450 enzymes, specifically CYP2C19. nih.gov While the full metabolic profile is complex, knowledge of the enzymes involved allows for the prediction of potential drug-drug interactions and variability in patient response due to genetic polymorphisms in these enzymes. nih.gov

Drug Transport, Cellular Permeation, and Pharmacokinetic Research in Preclinical Models

Mechanisms of Cellular Uptake in Target Organisms

The selective activity of pentamidine (B1679287) against certain pathogenic protozoa is largely attributed to its selective accumulation within these organisms, a process governed by specific uptake mechanisms. In African trypanosomes (Trypanosoma brucei), the uptake of pentamidine is a carrier-mediated and energy-dependent process. Research has identified that the drug's entry into these parasites is not a simple diffusion but relies on dedicated transporter proteins. Similarly, in Leishmania species, pentamidine uptake has been characterized as a saturable, carrier-mediated system that is dependent on energy. This selective accumulation is a key factor in the drug's mechanism of action, which involves binding to DNA in the nucleus and kinetoplasts.

Role of Carrier Proteins in Pentamidine Transport

Specific carrier proteins are crucial for the transport of pentamidine into target organisms. In Trypanosoma brucei, a key player in pentamidine uptake is the aquaglyceroporin 2 (TbAQP2). elifesciences.orgcambridge.orgpnas.org This protein, which normally functions to transport water and small solutes like glycerol, has been shown to form a channel that allows pentamidine to permeate the parasite's cell membrane. elifesciences.orgnih.gov Mutations or loss of TbAQP2 function is a well-established mechanism of resistance to pentamidine, highlighting its central role in drug uptake. elifesciences.orgpnas.orgbiorxiv.org Two models have been proposed for how TbAQP2 mediates pentamidine sensitivity: one where it acts as a direct channel for translocation, and another involving binding followed by endocytosis. biorxiv.org Recent structural studies and molecular dynamic simulations provide strong support for the "drug channel" hypothesis. nih.gov

Central Nervous System Penetration and Distribution Dynamics

The efficacy of pentamidine against the neurological stage of diseases like Human African Trypanosomiasis is limited by its poor penetration into the central nervous system (CNS). Preclinical studies in murine models have confirmed that pentamidine can cross the blood-brain barrier (BBB), but only to a limited extent. nih.govnih.govphysoc.org A significant portion of the drug appears to be retained by the capillary endothelium, failing to reach the brain parenchyma. nih.govnih.gov

The distribution of pentamidine within the CNS is also influenced by efflux transporters, such as P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs), which actively pump the drug out of the brain. nih.gov Interestingly, the CNS distribution of pentamidine can be altered by the stage of trypanosome infection. In the later stages of the disease, the integrity of the BBB may be compromised, leading to an increased influx of the drug into the brain. nih.govnih.gov Studies have also shown that pentamidine can accumulate in the choroid plexus, which forms the blood-cerebrospinal fluid barrier. nih.govphysoc.org While detectable levels have been found in the brain and cerebrospinal fluid in both animal models and human patients, these concentrations are generally considered insufficient for therapeutic efficacy against CNS infections. nih.govnih.govnih.gov

Membrane Permeability Alterations in Microbial Cells

In addition to its anti-protozoal activity, pentamidine has been shown to affect the membrane permeability of certain microbial cells, particularly Gram-negative bacteria. The outer membrane of these bacteria typically serves as a formidable barrier to many antibiotics. Pentamidine acts as an effective perturbant of this outer membrane through its interaction with lipopolysaccharide (LPS). nih.govamegroups.orgmcmaster.ca

This interaction is thought to disrupt the lateral inter-LPS interactions that are crucial for the stability of the outer membrane. nih.gov Evidence from atomic force microscopy has shown that pentamidine treatment leads to undulations on the surface of E. coli cells and the release of LPS, indicating compromised membrane integrity. nih.govamegroups.org By increasing the permeability of the outer membrane, pentamidine can sensitize Gram-negative bacteria to other antibiotics that would normally be excluded, demonstrating a synergistic effect. nih.govamegroups.org

Research Finding Organism Effect of Pentamidine
Direct interaction with Lipopolysaccharide (LPS)Gram-negative bacteriaPerturbs the outer membrane
Enhanced release of LPSE. coliCompromises membrane integrity
Synergy with other antibioticsGram-negative pathogensIncreases susceptibility to drugs that are normally excluded

Nanocarrier-Mediated Delivery and Enhanced Cellular Uptake

To overcome the limitations of pentamidine's poor CNS penetration and to enhance its cellular uptake, various nanocarrier-based delivery systems have been investigated. These nanotechnological approaches aim to improve the pharmacokinetic profile of pentamidine, allowing for sustained release, tissue targeting, and the ability to bypass biological barriers like the BBB. nih.gov

Polymeric nanoparticles and liposomes are among the nanocarriers that have been explored for pentamidine delivery. nih.govnih.govresearchgate.net In vitro studies using an immortalized mouse brain endothelioma cell line as a model of the BBB have shown that liposomal formulations can significantly enhance the transport of pentamidine across the endothelial monolayer compared to the free drug. nih.govresearchgate.nettandfonline.com For instance, one study found that liposomes transported 87% of the pentamidine dose across the in vitro BBB model, whereas free pentamidine penetration was only 63%. nih.govresearchgate.nettandfonline.com

Furthermore, surface functionalization of these nanocarriers, for example with nanobodies, has been shown to dramatically increase their efficacy, underscoring the potential of active targeting to enhance cellular uptake in parasitic diseases. Niosomes, which are non-ionic surfactant vesicles, have also been designed as potential carriers for delivering pentamidine to the brain, particularly through intranasal administration. nih.gov

Nanocarrier System Key Finding Potential Advantage
LiposomesIncreased transport across an in vitro BBB model (87% vs 63% for free drug)Enhanced CNS delivery
Polymeric Nanoparticles (PCL)Transported 66% of the dose across an in vitro BBB modelPotential for sustained release
NiosomesDesigned for intranasal administrationBypassing the blood-brain barrier
Surface-functionalized NanocarriersFourfold increase in efficacy with nanobody functionalizationActive targeting and enhanced cellular uptake

Mechanisms of Drug Resistance and Strategies to Overcome Resistance in Pentamidine Monomesylate Research

Genetic and Molecular Basis of Resistance

The primary mode of resistance to pentamidine (B1679287) in protozoan parasites like Trypanosoma brucei, the causative agent of African trypanosomiasis, is the modification of cell surface transporters responsible for drug uptake. This leads to reduced intracellular accumulation of the drug, preventing it from reaching its therapeutic targets.

Drug resistance in T. brucei is frequently linked to changes in the parasite's "transportome". frontiersin.org Two key transporters have been extensively implicated in pentamidine uptake and resistance: the P2 aminopurine transporter (encoded by the gene TbAT1) and T. brucei aquaglyceroporin-2 (TbAQP2).

TbAT1/P2 Transporter: The TbAT1 gene product, the P2 transporter, was initially identified as a key player in the uptake of both melaminophenyl arsenicals and diamidines. nih.govasm.org Loss of P2 transporter activity is a well-documented cause of resistance to the veterinary diamidine diminazene aceturate. frontiersin.org While deletion of TbAT1 does cause reduced sensitivity to pentamidine, the resistance factor is relatively low (two to threefold), suggesting the involvement of other transporters for this specific drug. nih.govnih.gov Various genetic alterations in TbAT1, including single nucleotide polymorphisms (SNPs) and gene deletions, have been observed in drug-resistant strains. nih.govasm.org Systematic investigation of reported SNPs has shown that while individual mutations may not significantly impair sensitivity, certain combinations of SNPs or the deletion of specific codons can lead to a highly significant loss of transporter function and drug uptake. nih.gov

Aquaglyceroporin 2 (TbAQP2): High levels of cross-resistance between pentamidine and the arsenical melarsoprol (a phenomenon known as MPXR) are primarily caused by the loss of a separate high-affinity pentamidine transporter (HAPT1). frontiersin.orgnih.gov A genome-wide RNAi screen identified HAPT1 as TbAQP2. frontiersin.org Loss of TbAQP2 function is a major determinant of pentamidine resistance. pnas.org In many resistant laboratory and field isolates, the TbAQP2 gene is either absent or has been replaced by a chimeric gene formed through recombination with the neighboring and highly homologous TbAQP3 gene. frontiersin.orgnih.gov Unlike TbAQP2, TbAQP3 is not capable of transporting pentamidine. nih.govelifesciences.org The expression of a wild-type copy of TbAQP2 in highly resistant strains can completely reverse the resistance phenotype. frontiersin.org TbAQP2 is an unconventional aquaglyceroporin with unique amino acid residues in its selectivity filter that create a pore large enough to permit pentamidine permeation, a process driven by the membrane potential. nih.govelifesciences.orggla.ac.uk

Table 1: Key Transporters in Trypanosoma brucei and their Role in Pentamidine Resistance

Transporter Gene Role in Pentamidine Transport Mechanism of Resistance Reference
P2 Transporter TbAT1 Low-affinity uptake of pentamidine. Major transporter for diminazene. Mutations (SNPs), gene deletions, or loss of transcript leads to reduced drug sensitivity. frontiersin.orgnih.govasm.org
HAPT1 / Aquaglyceroporin 2 TbAQP2 High-affinity uptake of pentamidine. Gene deletion or formation of non-functional chimeric AQP2/AQP3 genes leads to high-level resistance. frontiersin.orgpnas.orgnih.gov

The absence or functional alteration of these critical import pathways is the cornerstone of pentamidine resistance in trypanosomes. The loss of TbAQP2 is particularly critical for high-level resistance. frontiersin.org This can occur through several genetic mechanisms, including:

Gene Deletion: The complete removal of the TbAT1 or TbAQP2 gene from the genome. asm.orgnih.gov

Gene Conversion/Recombination: The replacement of the functional TbAQP2 gene with parts of the non-transporting TbAQP3 gene, creating a non-functional chimera. frontiersin.orgelifesciences.org

Point Mutations: Accumulation of SNPs that alter the transporter's structure and function, impairing its ability to bind and transport the drug. nih.gov

Transcriptional Silencing: Loss of detectable mRNA from the TbAT1 gene, even when the gene itself is present. asm.org

In Leishmania species, resistance to pentamidine has also been linked to decreased drug uptake. nih.gov Resistant parasites exhibit a diminished capacity to accumulate the drug intracellularly, particularly within the mitochondrion, which is a key target. nih.gov This resistance appears to stem from reduced access to the kinetoplast DNA within the mitochondrion rather than a change in the drug's ability to bind DNA. nih.gov

Role of Efflux Pumps in Pentamidine Monomesylate Resistance

While reduced uptake is a major resistance mechanism in protozoa, the active efflux of drugs is a prominent resistance strategy in both bacteria and protozoa. Efflux pumps are membrane proteins that actively transport a wide variety of substrates, including antimicrobial agents, out of the cell.

In Gram-negative bacteria such as Pseudomonas aeruginosa, the Resistance-Nodulation-Division (RND) family of efflux pumps are the most significant mediators of multidrug resistance. nih.gov RND pumps are large, tripartite complexes that span both the inner and outer bacterial membranes. usm.edu They function as proton antiporters, utilizing the proton motive force to extrude a broad range of substrates from the periplasm out of the cell. mdpi.comfrontiersin.org In P. aeruginosa, twelve RND family members have been identified, with four being closely associated with antibiotic efflux: MexAB-OprM, MexXY-OprM, MexCD-OprJ, and MexEF-OprN. nih.govusm.edu

Paradoxically, while efflux pumps are a source of resistance, pentamidine itself has been shown to act as an inhibitor of specific RND pumps in P. aeruginosa. researchgate.net Research measuring efflux activity revealed that pentamidine has a specific inhibitory effect on the MexCD-OprJ and, to a lesser degree, the MexEF-OprN efflux pumps. nih.govdoaj.orgnih.gov This inhibitory activity is distinct from pentamidine's other known effect of disrupting the outer membrane of Gram-negative bacteria. nih.govresearchgate.net The specific inhibition of these pumps suggests that pentamidine may compete with other substrates for transport or directly block the pump's function. nih.gov This finding has led to investigations of pentamidine as a potential "efflux pump inhibitor" or "antibiotic resistance breaker" to be used in combination therapies. nih.gov

Overexpression of RND efflux pumps is a common mechanism of acquired antibiotic resistance in clinical isolates of P. aeruginosa. mdpi.comnih.gov Mutations in regulatory genes can lead to the constitutive high-level expression of pumps like MexCD-OprJ and MexEF-OprN, resulting in resistance to a wide range of antibiotics, particularly fluoroquinolones. nih.govnih.gov

The relationship between pump overexpression and pentamidine is complex. While overexpression of these pumps confers resistance to many antibiotics, pentamidine's ability to inhibit MexCD-OprJ and MexEF-OprN leads to a synergistic effect when combined with antibiotics that are substrates for these pumps, such as ciprofloxacin. nih.govresearchgate.netdoaj.org In strains overexpressing these pumps, the combination of pentamidine and ciprofloxacin results in synergistic inhibition of bacterial growth. researchgate.net Conversely, in a strain where these efflux pumps have been deleted, no synergy is observed, confirming that the effect is mediated through the pumps. researchgate.netnih.gov

In protozoa like Leishmania, an energy-dependent efflux system for pentamidine also contributes to the resistance phenotype. nih.gov In resistant cells, a significant proportion (around 70%) of accumulated pentamidine is actively effluxed, compared to only a small fraction (about 14%) in wild-type cells. nih.gov This efflux can be counteracted by P-glycoprotein inhibitors, which can reverse the resistance. nih.gov

**Table 2: Effect of Pentamidine on RND Efflux Pumps in *P. aeruginosa***

Efflux Pump Typical Function Effect of Overexpression Interaction with Pentamidine Reference
MexAB-OprM Intrinsic resistance to multiple antibiotics. Increased resistance to beta-lactams, quinolones, etc. No significant inhibitory effect by pentamidine. nih.govresearchgate.net
MexCD-OprJ Acquired resistance, typically not expressed in wild-type. High-level resistance to fluoroquinolones, cefepime, etc. Specifically inhibited by pentamidine, leading to synergy with other antibiotics. nih.govdoaj.orgnih.gov
MexEF-OprN Acquired resistance, typically not expressed in wild-type. Resistance to fluoroquinolones, carbapenems, chloramphenicol. Inhibited by pentamidine to a lesser extent than MexCD-OprJ. nih.govdoaj.orgnih.gov

Novel Strategies to Circumvent this compound Resistance

The emergence of resistance to pentamidine, a critical antimicrobial agent, has necessitated the development of innovative therapeutic strategies. Research has focused on methods to bypass or overcome the molecular changes that prevent the drug from reaching its intracellular targets. These novel approaches primarily involve advanced drug delivery systems and combination therapies designed to restore drug efficacy or attack the pathogen through alternative mechanisms.

Nanoparticle-Based Delivery Systems for Alternative Uptake Pathways

A significant mechanism of pentamidine resistance involves the reduced uptake of the drug, often due to the loss or modification of specific membrane transporters in parasites like Trypanosoma brucei and Leishmania species. frontiersin.orgwikipedia.orgmdpi.com Nanoparticle-based drug delivery systems offer a promising strategy to circumvent this by utilizing alternative cellular entry pathways, thereby bypassing the compromised transporters. nih.govresearchgate.net

These systems encapsulate pentamidine within various nanocarriers, such as polymeric nanoparticles, liposomes, and other inorganic materials. nih.govnih.gov The primary advantage of this approach is the ability to shift the drug's entry mechanism from transporter-mediated diffusion to endocytosis. researchgate.net Once internalized, the nanoparticles release the entrapped pentamidine inside the cell, allowing it to reach its therapeutic targets, such as the parasite's kinetoplast and mitochondria. nih.govresearchgate.net

Polymeric nanoparticles, particularly those made from biodegradable and biocompatible polymers like poly(lactic-co-glycolic acid) (PLGA), have been extensively investigated for pentamidine delivery. nih.govresearchgate.net These carriers can be engineered to control drug release and protect the drug from premature degradation. nih.gov Furthermore, the surface of these nanoparticles can be modified with specific ligands, such as nanobodies, for active targeting of the pathogen. nih.govresearchgate.net Research has demonstrated that nanobody-coated PLGA nanoparticles loaded with pentamidine can specifically recognize and be internalized by T. brucei, leading to increased drug efficacy and overcoming resistance in mouse models of infection. nih.govresearchgate.net

The table below summarizes key findings from studies on pentamidine-loaded nanoparticle systems.

Nanoparticle SystemDrug CargoTarget OrganismKey Findings
PEGylated PLGA NanoparticlesPentamidineTrypanosoma bruceiCoupled with a nanobody (NbAn33) for specific surface recognition; bypassed transporter-related resistance by using an endocytic uptake pathway. nih.govresearchgate.net
Liposomes (Sugar-grafted)PentamidineLeishmania donovaniMannose-grafted liposomes showed enhanced delivery to infected macrophages, resulting in a significant reduction in parasite load compared to free pentamidine. researchgate.net
PLGA MicroparticlesPentamidineGeneral (Pharmacokinetic study)Designed to improve the pharmacokinetic and pharmacodynamic drawbacks of pentamidine, paving the way for nano-structured PLGA systems. nih.gov

Combination Therapy to Overcome Resistance Mechanisms

Combining pentamidine with other therapeutic agents is another key strategy to combat resistance. This approach can work in several ways: one agent can reverse the resistance mechanism, allowing pentamidine to function effectively, or the two agents can act synergistically to kill the pathogen through independent pathways. nih.govwikipedia.org

In the context of parasitic infections, compounds that inhibit efflux pumps have been explored. For instance, synthetic flavonoid dimmers have been shown to reverse pentamidine resistance in L. donovani by increasing the intracellular accumulation of the drug. nih.gov Similarly, the calcium channel blocker verapamil has demonstrated the ability to overcome pentamidine resistance in some Leishmania species, likely by interfering with ABC transporter-mediated drug efflux. nih.gov

Recent research has also repurposed pentamidine as an adjuvant to potentiate the activity of conventional antibiotics against multidrug-resistant Gram-negative bacteria. nih.govmedindia.net Pentamidine disrupts the outer membrane of these bacteria, allowing antibiotics that are typically only effective against Gram-positive bacteria (like rifampicin (B610482) and novobiocin) to enter and kill the pathogen. nih.gov This combination has shown potent synergy in vitro and has been effective in treating systemic infections in murine models, highlighting a remarkable dose-sparing effect and the potential to overcome acquired antibiotic resistance. nih.gov

The following table details research findings on combination therapies involving pentamidine.

Combination Agent(s)Target Organism/CellMechanism of Action / SynergyOutcome
Pentamidine + Novobiocin (B609625)Acinetobacter baumannii (colistin-sensitive)Pentamidine disrupts the bacterial outer membrane, increasing permeability to novobiocin.100% survival in a systemic murine infection model with significant dose-sparing effect. nih.gov
Pentamidine + RifampicinEscherichia coli (MCR-1 positive)Potentiates rifampicin activity against colistin-resistant strains.Overcame acquired colistin (B93849) resistance in vitro. nih.gov
Pentamidine + Synthetic Flavonoid DimmersLeishmania donovaniReverses drug resistance by increasing intracellular drug accumulation. nih.govIncreased parasite sensitivity to pentamidine. nih.gov
Pentamidine + VerapamilLeishmania speciesReverses resistance, likely through inhibition of P-glycoprotein/ABC efflux pumps. nih.govIncreased intracellular drug accumulation and restored sensitivity. nih.gov

Preclinical Exploration of Novel Therapeutic Applications of Pentamidine Monomesylate

Anticancer Research

Pentamidine (B1679287), a cationic aromatic diamidine, has been the subject of investigation for its potential as an anticancer agent. Research has focused on its effects on various cancer cell types, with notable findings in the context of prostate cancer.

Activity against Prostate Cancer Cells

Studies have demonstrated that pentamidine exerts significant inhibitory effects on prostate cancer cells. The mechanism of action appears to be linked to its ability to target mitochondria selectively. Research indicates that pentamidine can induce a reduction in mitochondrial DNA (mtDNA) content within prostate cancer cells. researchgate.net This depletion of mtDNA is accompanied by noticeable changes in mitochondrial morphology, dissipation of the mitochondrial membrane potential, and a reduction in cellular ATP levels. researchgate.net Furthermore, pentamidine treatment has been associated with an increase in the production of reactive oxygen species (ROS) and the induction of apoptosis in these cancer cells. researchgate.net

Inhibition of Proliferation, Migration, and Invasion

Pentamidine has been shown to effectively inhibit key processes involved in cancer progression, including proliferation, migration, and invasion of prostate cancer cells. researchgate.netresearchgate.net In vitro assays have provided quantitative evidence of these effects. For instance, cell viability assays show a dose-dependent decrease in the proliferation of prostate cancer cell lines such as PC3 and DU145 upon treatment with pentamidine. researchgate.net

The migratory and invasive capabilities of these cells are also significantly suppressed. Wound-healing assays demonstrate a reduced ability of pentamidine-treated cells to migrate and close a scratch wound compared to untreated controls. researchgate.net Similarly, transwell migration and invasion assays confirm that pentamidine impedes the movement of prostate cancer cells across membranes. researchgate.netresearchgate.net These findings suggest that pentamidine interferes with the cellular machinery responsible for cell motility and the degradation of the extracellular matrix.

Table 1: In Vitro Effects of Pentamidine on Prostate Cancer Cell Lines

Cell Line Assay Type Observed Effect Reference
PC3 Wound-Healing Inhibition of cell migration researchgate.net
DU145 Wound-Healing Inhibition of cell migration researchgate.net
PC3 Transwell Migration Suppression of cell migration researchgate.netresearchgate.net
DU145 Transwell Migration Suppression of cell migration researchgate.netresearchgate.net
PC3 Transwell Invasion Suppression of cell invasion researchgate.netresearchgate.net
DU145 Transwell Invasion Suppression of cell invasion researchgate.netresearchgate.net
PC3, DU145 Cell Viability (CCK-8) Inhibition of cell proliferation researchgate.net

In Vivo Efficacy in Xenograft Models

The anticancer activity of pentamidine observed in vitro has been corroborated by in vivo studies using animal models. In nude mouse xenograft models, where human prostate cancer cells are implanted into immunocompromised mice, administration of pentamidine led to the suppression of xenograft tumor growth. researchgate.net These preclinical findings highlight the potential of pentamidine to inhibit tumor progression in a living organism. researchgate.net Patient-derived xenografts (PDXs), which involve implanting patient tumor tissue into mice, are increasingly used to create models that more accurately reflect human tumor biology and are valuable for preclinical drug screening. nih.govnih.gov

Antifungal Research

In addition to its anticancer potential, pentamidine has been explored for its antifungal properties. It demonstrates activity against a wide range of fungal pathogens and exhibits a mechanism that can enhance the efficacy of other antifungal agents.

Activity against Candida albicans and Other Fungal Pathogens

Pentamidine has demonstrated a broad spectrum of in vitro activity against various clinically relevant fungal pathogens. nih.govnih.gov This includes activity against species such as Candida albicans, Cryptococcus neoformans, Aspergillus species, and Fusarium species. nih.govnih.govresearchgate.net Research has also identified its efficacy against emerging multidrug-resistant pathogens like Candida auris, with studies showing fungicidal activity. nih.gov The minimum inhibitory concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism, has been determined for pentamidine against several fungal isolates. For example, against Fusarium species, the MIC at which 50% of isolates were inhibited was found to be between 2 µg/ml and 4 µg/ml. nih.gov

Table 2: Antifungal Activity of Pentamidine Against Various Fungal Pathogens

Fungal Pathogen Activity Metric Result Reference
Fusarium solani isolates MIC50 4 µg/ml nih.gov
Non-F. solani isolates MIC50 2 µg/ml nih.gov
Candida albicans MIC 15.6 µg/mL (alone) frontiersin.org
Cryptococcus neoformans MIC80 0.19 µg/ml (analogue) nih.gov
Candida auris MIC Range 16 to 128 µg/mL nih.gov
Aspergillus species In Vitro Activity Active researchgate.net

Membrane Disruption and Permeability Enhancement for Co-administered Agents

A key aspect of pentamidine's antifungal mechanism is its ability to disrupt the fungal cell membrane. frontiersin.orgnih.gov Even at concentrations that are not inherently antifungal, pentamidine can compromise the integrity of the fungal membrane. nih.gov This disruption leads to increased membrane permeability. frontiersin.orgnih.gov Scanning electron microscopy of C. albicans treated with pentamidine revealed that the fungal cell surface became rough and wrinkled, indicating significant surface disruption. nih.gov

This membrane-permeabilizing effect can be leveraged to enhance the activity of other drugs. By increasing the permeability of the fungal membrane, pentamidine facilitates the cellular uptake of co-administered agents. frontiersin.orgnih.gov For example, when used in combination with the non-antifungal drug auranofin, pentamidine synergistically inhibits the growth of both drug-susceptible and drug-resistant C. albicans. frontiersin.orgnih.gov This strategy of using pentamidine to potentiate the effects of other compounds represents a novel approach to combatting fungal infections, particularly those caused by multidrug-resistant strains. nih.gov

Antibacterial Research

Recent preclinical investigations have unveiled a significant, previously underexplored potential for pentamidine as an antibacterial agent, particularly against challenging Gram-negative pathogens. The primary mechanism of action in this context is not direct bactericidal activity at clinically achievable concentrations, but rather its function as an outer membrane perturbant. nih.govnih.govbrownlab.ca Research indicates that pentamidine interacts with the lipopolysaccharide (LPS) component of the Gram-negative outer membrane, disrupting its integrity. nih.govnih.govamegroups.org This disruption effectively permeabilizes the membrane, representing a novel approach to combating antibiotic resistance. nih.govamegroups.org

Efficacy against Multidrug-Resistant (MDR) Gram-Negative Bacteria

The challenge in treating infections caused by multidrug-resistant (MDR) Gram-negative bacteria lies in their highly impermeable outer membrane, which acts as a formidable barrier to many antibiotics. nih.govbrownlab.ca Pentamidine has demonstrated efficacy as a potent perturbant of this barrier. nih.govbrownlab.ca By interacting with LPS, it compromises the outer membrane's structure, a mechanism confirmed through observations of membrane undulations and LPS release in pentamidine-treated E. coli. amegroups.org This activity makes MDR Gram-negative bacteria, including critical priority pathogens like Acinetobacter baumannii, Klebsiella pneumoniae, and Enterobacteriaceae, susceptible to antibiotics that would otherwise be ineffective. researchgate.netmedindia.netnih.gov The intrinsic activity of pentamidine alone is often insufficient for clinical use, but its ability to disrupt the outer membrane is the cornerstone of its potential as a combination therapy agent against MDR strains. nih.govmdpi.com

Sensitization of Bacteria to Conventional Antibiotics

A key finding in recent research is pentamidine's ability to act as an antibiotic adjuvant, sensitizing Gram-negative bacteria to antibiotics typically restricted to Gram-positive pathogens. nih.govmdpi.commdpi.com By permeabilizing the outer membrane, pentamidine allows larger or hydrophobic antibiotics, which are normally excluded, to enter the bacterial cell and reach their intracellular targets. mdpi.commdpi.comnih.gov This synergistic effect has been demonstrated in vitro with a range of antibiotics. nih.govnih.gov For instance, combinations of pentamidine with rifampicin (B610482), novobiocin (B609625), erythromycin, and vancomycin (B549263) have shown potent activity against wild-type E. coli. nih.gov This adjuvant activity extends to clinically relevant pathogens like A. baumannii, P. aeruginosa, and carbapenemase-producing Enterobacteriaceae. nih.govmdpi.comnih.gov The combination of pentamidine with antibiotics like imipenem (B608078) and meropenem (B701) has also shown significant synergistic activity against multidrug-resistant P. aeruginosa strains. mdpi.com

Synergistic Activity of Pentamidine with Conventional Antibiotics against Gram-Negative Bacteria

PathogenCombined AntibioticObserved EffectReference
Escherichia coliRifampicinPotent synergistic activity observed in checkerboard assays. nih.gov
Escherichia coliNovobiocinSynergistic effect demonstrated, enabling activity against Gram-negative pathogen. nih.gov
Escherichia coliErythromycinCombination showed potentiation of the antibiotic's effect. nih.gov
Acinetobacter baumanniiNovobiocinCombination rescued 10 of 11 infected mice in a systemic infection model. nih.gov
Pseudomonas aeruginosa (MDR)ImipenemSynergistic activity shown against the most strains tested. mdpi.com
Pseudomonas aeruginosa (MDR)MeropenemCombination showed synergistic activity against multiple strains. mdpi.com
Carbapenemase-producing EnterobacteriaceaeRifampicinSynergistic activity observed against five out of eight clinical strains. nih.gov
Carbapenemase-producing EnterobacteriaceaeAmikacinSynergistic activity against a colistin-resistant E. cloacae strain. nih.gov

Activity against Colistin-Resistant Strains

The emergence of colistin (B93849) resistance, often mediated by the covalent modification of lipid A with cationic residues, poses a severe threat to modern medicine as it compromises one of the last-line defenses against pan-resistant infections. nih.govbrownlab.cafrontiersin.org Pentamidine's adjuvant activity has been shown to persist in polymyxin-resistant bacteria, both in vitro and in vivo. nih.govnih.gov Its mechanism of disrupting the outer membrane appears to be unaffected by the lipid A modifications that confer colistin resistance. amegroups.org This makes it a promising candidate for overcoming this critical resistance mechanism. nih.govbrownlab.ca

Research has shown that pentamidine restores the activity of other antibiotics against colistin-resistant pathogens. nih.gov For example, in a murine infection model with colistin-resistant A. baumannii, co-administration of pentamidine and novobiocin resulted in the survival of 91% of the infected mice and total clearance of the bacteria. nih.govamegroups.org Similarly, pentamidine's ability to potentiate rifampicin was maintained against E. coli strains expressing the plasmid-borne colistin resistance gene, mcr-1. nih.gov

Efficacy of Pentamidine Combinations Against Colistin-Resistant Bacteria

PathogenResistance MechanismPentamidine CombinationKey FindingReference
Acinetobacter baumanniiLipid A modification (PmrAB mutation)Pentamidine + NovobiocinRescued 91% of mice in a systemic infection model and cleared bacteria. nih.govamegroups.org
Escherichia coliPlasmid-mediated (mcr-1)Pentamidine + RifampicinAdjuvant activity persisted, demonstrating effectiveness despite mcr-1 presence. nih.gov
EnterobacteriaceaeColistin-resistant phenotypePentamidine + Amikacin/TobramycinSynergistic activity observed against a colistin-resistant E. cloacae strain. nih.gov
EnterobacteriaceaeColistin-resistant phenotypePentamidine + TigecyclineSynergistic activity observed against a colistin-resistant E. cloacae strain. nih.gov

Antiviral Research

Beyond its antibacterial potential, pentamidine has been investigated for its antiviral properties, with recent research focusing on its possible role in combating SARS-CoV-2, the virus responsible for the COVID-19 pandemic.

Potential as a SARS-CoV-2 3a-Channel Blocker

The SARS-CoV-2 virus possesses several membrane proteins, including the 3a protein, which is suggested to function as an ion channel. nih.gov These viral ion channels, or viroporins, are critical for the virus's life cycle, including viral release and modulating the host cell environment. Therefore, blocking these channels presents a viable antiviral strategy. nih.gov

In a drug repurposing screen utilizing bacteria-based assays, pentamidine was identified as a potential blocker of the SARS-CoV-2 3a channel. nih.gov The screening platform was designed to identify compounds that could inhibit the ion channel activity of the 3a protein. The identification of pentamidine in this screen suggests it may interfere with a crucial component of the viral replication machinery. nih.gov This finding opens a new avenue for preclinical investigation into pentamidine's utility as a potential therapeutic agent for COVID-19, targeting a specific viral protein. nih.govresearchgate.net

Other Emerging Therapeutic Potentials

In addition to its anti-infective properties, preliminary research has suggested other therapeutic applications for pentamidine. One notable area of investigation is its potential as an antitumor agent. wikipedia.org Studies have proposed that pentamidine may function as a small molecule antagonist that disrupts the interaction between S100P and the Receptor for Advanced Glycation Endproducts (RAGE). wikipedia.org This interaction is implicated in cancer progression, suggesting a novel mechanism through which pentamidine could exert anti-cancer effects. Further preclinical studies are required to validate this potential application.

Research in Myotonic Dystrophy Models

Pentamidine has been identified as a promising small molecule for the potential treatment of myotonic dystrophy (DM), a genetic disorder characterized by the sequestration of the alternative splicing factor Muscleblind-like 1 (MBNL1) by expanded RNA repeats. nih.govnih.gov Preclinical research has focused on the ability of pentamidine to disrupt this pathological interaction and rescue the associated splicing defects.

In vitro studies screened a library of small molecules known to bind to structured nucleic acids to identify compounds that could disrupt the complex formed between MBNL1 and CUG repeats, which is characteristic of myotonic dystrophy type 1 (DM1). nih.gov Pentamidine was identified as a compound that effectively disrupted this protein-RNA interaction. nih.govnih.gov

Subsequent investigations in cell-based models provided further evidence of its therapeutic potential. In HeLa cells transfected to express expanded CUG repeats, a model that mimics the splicing defects of DM1, pentamidine demonstrated the ability to reverse the missplicing of cardiac Troponin T (cTNT) and insulin (B600854) receptor (IR) pre-mRNAs. nih.gov A key pathological hallmark of DM1 is the formation of nuclear ribonuclear foci where the expanded CUG repeat RNA and MBNL1 protein accumulate. nih.govmusculardystrophynews.com Treatment with pentamidine significantly reduced the formation of these foci in cell culture, leading to the release of MBNL1 from sequestration. nih.govnih.gov

The efficacy of pentamidine was also evaluated in a mouse model of DM1 that expresses expanded CUG repeats. nih.gov In these mice, pentamidine partially rescued the alternative splicing defects of the chloride channel 1 (Clc-1) and the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase 1 (Serca1) pre-mRNAs in a dose-dependent manner. nih.gov The mechanism of action is thought to involve pentamidine binding to the expanded RNA repeats, which disrupts the sequestration of MBNL1, thereby restoring its normal function in regulating alternative splicing. nih.govmyotonic.org Further research has also explored the use of hyaluronic acid-based nanoparticles to deliver pentamidine to muscle cells, which was shown to reduce nuclear foci more substantially than the drug alone in cell models. musculardystrophynews.com

Table 1: Summary of Preclinical Research Findings for Pentamidine in Myotonic Dystrophy Models

Model System Key Findings Reference
In Vitro Assay Pentamidine disrupts the binding of MBNL1 protein to CUG RNA repeats. nih.gov
HeLa Cell Culture (DM1 Model) Rescued missplicing of cTNT and IR minigene pre-mRNAs. nih.gov
Significantly reduced the formation of CUG ribonuclear foci. nih.gov
Relieved the sequestration of MBNL1 protein from nuclear foci. nih.gov
DM1 Mouse Model Partially rescued dose-dependent splicing defects of Clc-1 and Serca1 pre-mRNAs. nih.gov
DM1 Cell Culture (Myoblasts/Myotubes) Nanoparticle-delivered pentamidine showed a more substantial reduction in nuclear foci compared to pentamidine alone. musculardystrophynews.com

Investigations into Neuroprotective Effects

Beyond its applications in myotonic dystrophy, preclinical studies have explored the neuroprotective properties of pentamidine. Research has revealed that pentamidine functions as an N-methyl-D-aspartate (NMDA) receptor antagonist, a mechanism relevant to protecting neurons from excitotoxicity. nih.gov Excitotoxicity, a process involving the overstimulation of glutamate (B1630785) receptors like the NMDA receptor, is implicated in various neurological conditions. nih.gov

In vitro experiments using rat brain membranes demonstrated that pentamidine inhibits the binding of ³H-dizocilpine (also known as MK-801) to the NMDA receptor. nih.gov This inhibition occurred with an affinity of approximately 2 µM and at a site distinct from the binding sites for glutamate, glycine, and spermidine. nih.gov This suggests that pentamidine represents a novel chemical class of NMDA receptor antagonists. nih.gov

Further studies in cultured forebrain and cortical neurons confirmed its functional antagonism of the NMDA receptor. Pentamidine was shown to block NMDA-induced increases in intracellular calcium (Ca²⁺) concentrations and to inhibit NMDA-induced electrical currents. nih.gov Notably, this blockade did not appear to be dependent on use or voltage. nih.gov

Crucially, this antagonistic activity translated into a direct neuroprotective effect. In vitro, pentamidine protected cultured neurons from the cell death caused by acute exposure to NMDA. nih.gov Given that pentamidine may accumulate in the brain at relevant concentrations, these findings suggest a potential for in vivo neuroprotection. nih.gov

Table 2: Neuroprotective Activity of Pentamidine in In Vitro Models

Assay / Model Measurement Finding Reference
Rat Brain Membranes ³H-dizocilpine Binding Inhibition Pentamidine inhibited binding with an affinity near 2 µM, acting at a site separate from glutamate, glycine, and spermidine. nih.gov
Cultured Forebrain/Cortical Neurons NMDA-induced Intracellular Ca²⁺ Increase Blocked the increase in intracellular calcium concentration. nih.gov
Cultured Cortical Neurons NMDA-induced Currents Blocked NMDA-induced electrical currents, apparently without use or voltage dependence. nih.gov
Cultured Neurons NMDA-induced Excitotoxicity Protected neurons from the lethal effects of acute NMDA exposure. nih.gov

Combination Therapy Research with Pentamidine Monomesylate

Synergistic Interactions with Conventional Antimicrobial Agents

Pentamidine (B1679287) has been shown to interact synergistically with several conventional antibiotics and antiprotozoal agents, often by disrupting the outer membrane of pathogens and thereby increasing their permeability to other drugs. nih.govnih.gov

Pentamidine displays significant synergy with antibiotics that are typically effective against Gram-positive bacteria, rendering them active against a wide array of Gram-negative pathogens. nih.govnih.gov This effect is largely attributed to pentamidine's ability to perturb the Gram-negative outer membrane by interacting with lipopolysaccharide (LPS). nih.govnih.gov This disruption allows antibiotics that are normally blocked by the outer membrane to penetrate the cell and reach their intracellular targets.

Research has demonstrated these synergistic effects both in vitro and in animal models. amegroups.org For instance, the combination of pentamidine and novobiocin (B609625) was successful in treating mice with systemic Acinetobacter baumannii infections, including colistin-resistant strains. amegroups.org Similarly, combinations with rifampicin (B610482) have shown broad activity against a range of antibiotic-resistant clinical isolates. nih.gov

Studies focusing on multidrug-resistant (MDR) Pseudomonas aeruginosa have found that pentamidine in combination with ciprofloxacin results in synergistic, bactericidal inhibition. nih.govnih.gov This potentiation is linked to pentamidine's ability to disrupt the bacterial membrane and also inhibit certain efflux pumps. nih.govnih.govresearchgate.net Further research on MDR P. aeruginosa showed that combinations of pentamidine with imipenem (B608078) and meropenem (B701) were synergistic against the highest number of clinical strains tested. mdpi.com

The table below summarizes the observed synergistic interactions between pentamidine and various antibiotics against specific pathogens.

AntibioticPathogen(s)Observed Synergistic EffectReference(s)
Ciprofloxacin Pseudomonas aeruginosa (MDR strains)Synergistic and bactericidal inhibition. Pentamidine disrupts the cell membrane and inhibits some efflux pumps, potentiating ciprofloxacin's activity. nih.govnih.gov
Rifampicin E. coli, Acinetobacter baumannii, various Gram-negative clinical isolatesSynergistic activity demonstrated in checkerboard broth microdilution assays (Fractional Inhibitory Concentration [FIC] index ≤0.5). nih.gov
Novobiocin E. coli, Acinetobacter baumannii (colistin-resistant)Potent synergy observed in vitro and in vivo, leading to the successful treatment of systemic infections in mice. nih.govamegroups.org
Erythromycin E. coliSynergistic activity observed (FIC index ≤0.5), potentiating the activity of the hydrophobic antibiotic against Gram-negative bacteria. nih.gov
Imipenem Pseudomonas aeruginosa (MDR strains)Showed synergistic activity against the most strains tested in a panel of seven clinical isolates. mdpi.com
Meropenem Pseudomonas aeruginosa (MDR strains)Demonstrated synergistic activity against a high number of clinical isolates. mdpi.com

While pentamidine is a well-established antiprotozoal agent, particularly for Pneumocystis jirovecii pneumonia (PCP), research has often compared its efficacy as a monotherapy to trimethoprim-sulfamethoxazole (TMP-SMX) rather than investigating their synergistic action. nih.gov Studies have evaluated the respective roles of each drug in treating and preventing PCP in immunocompromised patients. nih.govnih.gov Some research has noted that sulfa drugs, like sulfamethoxazole and sulfadiazine, show some in vitro activity against Aspergillus species, as does pentamidine. researchgate.net However, comprehensive studies detailing synergistic interactions between pentamidine and TMP-SMX for enhanced antiprotozoal or other antimicrobial activity are not extensively detailed in the reviewed literature.

Combination with Non-Antifungal Drugs for Enhanced Antifungal Activity

The repurposing of non-antifungal drugs in combination with pentamidine has emerged as a promising strategy to combat fungal infections, especially those caused by drug-resistant strains. nih.govnih.gov One notable example is the combination of pentamidine with auranofin, an anti-rheumatic drug, to fight multidrug-resistant Candida albicans. nih.govnih.gov

In this combination, pentamidine functions to increase the permeability of the fungal cell membrane. nih.gov Even at concentrations where it has no antifungal effect on its own, pentamidine disrupts the membrane's integrity, which facilitates a higher cellular uptake of auranofin by the fungal cells. nih.govnih.gov This increased uptake allows auranofin to exert its antifungal effects more potently. The combination has shown a synergistic inhibitory effect against both drug-susceptible and drug-resistant C. albicans, including biofilms. nih.gov

The table below outlines the research findings on combining pentamidine with a non-antifungal drug for antifungal purposes.

Non-Antifungal DrugFungal PathogenMechanism of SynergyOutcomeReference(s)
Auranofin Candida albicans (drug-susceptible and multidrug-resistant strains)Pentamidine disrupts fungal membrane integrity and increases permeability, leading to enhanced cellular uptake of auranofin.Synergistic inhibitory effect against planktonic cells and biofilms; fungistatic action that completely inhibits fungal growth. nih.govnih.gov

Rationale for Combination Therapy in Overcoming Resistance and Improving Efficacy

Pentamidine's key contribution to combination therapy is its action as an outer membrane perturbant. nih.govmdpi.com By binding to and disrupting the lipopolysaccharide (LPS) layer of the outer membrane, it creates openings that allow other drugs, particularly larger or hydrophobic antibiotics that are normally excluded, to enter the bacterial cell. nih.gov This mechanism effectively sensitizes resistant Gram-negative pathogens to a broader range of antibiotics. nih.govnih.gov

A significant advantage of this approach is its effectiveness against pathogens that have acquired resistance to last-resort antibiotics like colistin (B93849). nih.govamegroups.org Colistin resistance often involves modifications to the LPS that reduce the antibiotic's binding affinity. Pentamidine's adjuvant activity persists even in these colistin-resistant strains, suggesting it can bypass this specific resistance mechanism. nih.govamegroups.org

Furthermore, combination therapy can lead to a dose-sparing effect, allowing for the use of lower, potentially less toxic concentrations of each drug while achieving a potent therapeutic outcome. amegroups.org By combining drugs with complementary mechanisms, such as membrane disruption (pentamidine) and inhibition of intracellular processes (various antibiotics or auranofin), these therapies can produce a synergistic effect that is more powerful than the sum of the individual components, potentially reducing the likelihood of the development of new resistance. nih.govnih.gov

Advanced Research Methodologies for Studying Pentamidine Monomesylate

Spectroscopic and Chromatographic Techniques

Spectroscopic and chromatographic methods are fundamental tools in the analysis of pharmaceutical compounds like Pentamidine (B1679287) monomesylate. They are essential for quantification, purity assessment, and studying metabolic pathways.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of Pentamidine in various samples. mdpi.com Reversed-phase HPLC (RP-HPLC) is the most common modality used for this purpose. mdpi.comnih.gov Several methods have been developed, each optimized for specific applications, such as analyzing the drug in plasma. nih.govnih.gov These methods typically utilize a C18 column and a mobile phase consisting of an organic solvent like acetonitrile or methanol mixed with an aqueous buffer. nih.govresearchgate.net Detection is often achieved using UV absorbance, typically around 262-270 nm. nih.govualberta.ca

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) significantly enhances analytical capabilities. kuleuven.be This hyphenated technique offers superior sensitivity and selectivity, making it invaluable for drug discovery, metabolism studies, and identifying impurities. kuleuven.bemdpi.com LC-MS/MS combines the powerful separation of LC with the precise mass analysis of MS/MS, allowing for the confident identification and quantification of Pentamidine and its metabolites even at very low concentrations. kuleuven.beresearchgate.net For Pentamidine, electrospray ionization (ESI) is a common technique, which can generate positively charged molecular ions ([M+H]+) for mass analysis. mdpi.commassbank.eu

Table 1: Examples of HPLC Methods for Pentamidine Analysis

Column Type Mobile Phase Detection Method Limit of Detection Recovery Source
C18 18% acetonitrile, 2% methanol, 0.2 M ammonium acetate, 0.5% triethylamine UV Diode Array 8.6 ng/mL 82% nih.gov
µBondapak C-18 Acetonitrile, 0.1% H3PO4, 0.1% NaCl (20:80) UV Absorbance (262 nm) 15 nmol/L 92% nih.gov
Base deactivated C18 24% acetonitrile, 76% 0.025 M monobasic phosphate buffer (pH 3.2) UV Absorbance (270 nm) 10 ng/mL >85% ualberta.ca

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. chemrxiv.orgmdpi.com For non-volatile compounds like Pentamidine, a chemical derivatization step is required to convert the analyte into a volatile derivative suitable for GC analysis. chemrxiv.orgemerypharma.com This process typically involves reacting the ionizable functional groups of the molecule to increase its volatility. emerypharma.com

While less common for the direct analysis of the parent drug compared to HPLC, GC-MS is a pre-eminent discovery tool for defining metabolomes and can be highly effective for identifying and quantifying specific volatile impurities or degradation products in the drug substance. nih.govvisionpublisher.info The technique offers high chromatographic resolution and, when coupled with a mass spectrometer, provides detailed structural information, allowing for the identification of unknown compounds through library matching. emerypharma.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules. nih.govnih.gov Proton NMR (¹H-NMR) provides detailed information about the chemical environment of hydrogen atoms within the Pentamidine molecule, confirming its identity, structure, and purity. nih.govmdpi.com The chemical shifts, signal integrations, and coupling patterns in an NMR spectrum serve as a fingerprint for the compound's structure. nih.gov

Beyond structural confirmation, NMR is increasingly used as a quantitative tool (qNMR) to determine the concentration of a substance without the need for an identical reference standard. nih.gov This makes it valuable for the certification of reference materials and for precise concentration measurements of isolated metabolites. nih.gov The non-destructive nature of NMR also allows the sample to be used for further analysis. nih.gov

Cellular and Molecular Biology Assays

Gene Expression Profiling (RNA-seq, qPCR)

To understand the molecular mechanisms of pentamidine monomesylate, researchers employ gene expression profiling techniques like whole-transcriptome RNA sequencing (RNA-seq) and quantitative real-time PCR (qPCR).

RNA-seq provides a comprehensive, unbiased view of the entire transcriptome of a cell, allowing for the discovery of novel pathways affected by the compound. elifesciences.org This high-throughput method has been used to compare the transcriptional differences between pentamidine-treated and vehicle-treated prostate cancer cells. nih.govomicsdi.org Such analyses can reveal broad changes in cellular processes, including metabolism, cell cycle regulation, and stress responses, that are modulated by pentamidine.

qPCR is used to validate the findings from RNA-seq and to quantify the expression of specific genes of interest with high sensitivity and precision. youtube.commdpi.com For example, following the observation from broader analyses that pentamidine affects mitochondrial function, qPCR has been used to specifically measure the transcript levels of mitochondria-encoded genes. nih.gov These targeted assays confirmed that pentamidine treatment leads to a reduction in the transcription of mitochondrial genes in prostate cancer cells. nih.gov In other studies, PCR has been used to show that pentamidine can reduce the steady-state mRNA levels of inflammatory cytokines in alveolar macrophages. nih.gov

Table 2: Representative qPCR Data on Mitochondrial Gene Expression Following Pentamidine Treatment Data is conceptual, based on findings that pentamidine reduces transcription of mitochondria-encoded genes. nih.gov

Mitochondrial GeneFunctionFold Change in Expression (Pentamidine vs. Control)
MT-ND1NADH dehydrogenase, subunit 1-2.5
MT-CO1Cytochrome c oxidase, subunit 1-2.8
MT-ATP6ATP synthase, subunit 6-2.3
MT-CYBCytochrome b-2.6

Mitochondrial Function Assessment (mtDNA content, membrane potential, ATP levels, ROS production)

This compound has been shown to exert significant effects on mitochondrial function, which can be assessed using a variety of specialized assays.

mtDNA Content: The amount of mitochondrial DNA (mtDNA) can be quantified relative to nuclear DNA using qPCR. Research has demonstrated that pentamidine treatment causes a significant reduction in mtDNA content in prostate cancer cells, indicating that the drug interferes with mtDNA maintenance or replication. nih.govnih.gov

Mitochondrial Membrane Potential (ΔΨm): The electrochemical potential across the inner mitochondrial membrane is a key indicator of mitochondrial health and energy-coupling efficiency. Pentamidine has been identified as a cationic uncoupler of oxidative phosphorylation. nih.gov Its activity leads to a partial collapse or dissipation of the mitochondrial membrane potential, which can be measured using fluorescent probes like JC-1 or TMRM. nih.govnih.gov

ATP Levels: As a consequence of uncoupling oxidative phosphorylation and disrupting the membrane potential, pentamidine treatment leads to a reduction in cellular ATP levels. nih.govnih.gov This can be quantified using luciferin/luciferase-based bioluminescence assays.

Reactive Oxygen Species (ROS) Production: Disruption of the electron transport chain and mitochondrial dysfunction often leads to increased production of reactive oxygen species (ROS). mdpi.com Studies have shown that pentamidine treatment causes an elevation in ROS production in cancer cells, which can be detected using fluorescent dyes such as DCFDA. nih.govnih.gov This increase in oxidative stress contributes to the drug's cytotoxic effects.

Table 3: Summary of this compound's Effects on Mitochondrial Parameters

ParameterAssessment MethodObserved Effect of PentamidineReference
mtDNA ContentqPCRDecrease nih.govnih.gov
Membrane Potential (ΔΨm)Fluorescent Probes (e.g., JC-1)Dissipation / Collapse nih.govnih.gov
ATP LevelsBioluminescence AssayReduction nih.govnih.gov
ROS ProductionFluorescent Probes (e.g., DCFDA)Elevation nih.govnih.gov

Cell Viability, Proliferation, Migration, and Invasion Assays

The anti-cancer potential of this compound is evaluated through a suite of functional cell-based assays that measure its impact on key characteristics of malignant cells.

Cell Viability and Proliferation Assays: These assays measure the number of living and dividing cells. The MTS assay, for example, is a colorimetric method that determines the number of viable cells based on their metabolic activity. Colony formation assays assess the ability of single cells to undergo sufficient division to form a colony. Studies have consistently shown that pentamidine inhibits the proliferation and colony-forming ability of various cancer cells, including prostate, ovarian, and endometrial cancer cell lines.

Migration Assays: Cell migration is a critical process in cancer metastasis. The wound healing or "scratch" assay is a common method to study directional cell migration in vitro. A scratch is made in a confluent cell monolayer, and the rate at which cells move to close the gap is measured over time. Pentamidine has been shown to significantly inhibit the movement and migration rate of cancer cells in these assays.

Invasion Assays: To metastasize, cancer cells must not only migrate but also invade through the extracellular matrix. This ability is often tested using a Transwell or Boyden chamber assay, where the upper chamber's membrane is coated with a layer of Matrigel, a basement membrane mimic. Cells are placed in the upper chamber, and their ability to degrade the Matrigel and move to the lower chamber is quantified. Research has demonstrated that pentamidine significantly reduces the invasive potential of endometrial and prostate cancer cells. nih.gov

Table 4: Effect of Pentamidine on Endometrial Cancer Cell Invasion Data adapted from studies on the effect of pentamidine on cancer cell lines.

Cell LinePentamidine ConcentrationRelative Invasion (%)
IshikawaControl (0 µM)100
Ishikawa2.5 µM~60
Ishikawa5.0 µM~35
HEC-1AControl (0 µM)100
HEC-1A2.5 µM~55
HEC-1A5.0 µM~30

Apoptosis Induction Studies

This compound has been identified as a potent inducer of apoptosis, or programmed cell death, in a variety of cell types, including cancer cells and protozoan parasites. Research indicates that its mechanisms are multifaceted, often involving the intrinsic apoptotic pathway, which is mediated by mitochondria.

In studies involving prostate cancer cells, treatment with pentamidine led to a positive regulation of cytochrome c release from mitochondria, a critical step in initiating the apoptotic cascade. researchgate.net This event is a hallmark of the intrinsic pathway. Further analysis of gene expression in these cells revealed significant changes in apoptosis-related genes following pentamidine exposure. researchgate.net Similarly, in glioma cell lines, pentamidine treatment resulted in classic morphological features of apoptosis, such as chromatin condensation. researchgate.net

The apoptotic effects of pentamidine are not limited to cancer cells. In the protozoan parasite Leishmania donovani, pentamidine induces an apoptosis-like cell death. nih.gov This process is characterized by several key apoptotic events, including the externalization of phosphatidylserine, loss of mitochondrial membrane potential, the release of cytochrome c into the cytosol, activation of cellular proteases, and the fragmentation of DNA. nih.gov The underlying mechanism in L. donovani has been linked to the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. nih.gov The interaction of pentamidine with ubiquitin has also been suggested as a potential contributor to its apoptotic mechanism, alongside its ability to bind DNA and induce conformational changes. nih.gov

These findings highlight that pentamidine's ability to trigger apoptosis is a key aspect of its biological activity, relying on the disruption of fundamental cellular processes such as mitochondrial function and DNA maintenance. researchgate.netnih.gov

Cell Line / OrganismKey Apoptotic EventObserved Effect of PentamidineReference
Prostate Cancer Cells (PC3, DU145)Cytochrome c ReleasePositive regulation of release from mitochondria. researchgate.net
Glioma Cell Line (A172)Nuclear MorphologyInduces chromatin condensation. researchgate.net
Leishmania donovaniMultiple Apoptotic FeaturesInduces loss of mitochondrial membrane potential, DNA fragmentation, and protease activation. nih.gov
Leishmania donovaniEnzyme InhibitionMediates apoptosis through inhibition of topoisomerase II. nih.gov

Patch Clamp Measurements for Ion Channel Activity

Patch clamp techniques, while not always directly detailed in all studies, are fundamental to the findings regarding pentamidine's effects on ion channel activity. Research has shown that pentamidine can significantly interfere with the function and trafficking of critical cardiac ion channels.

Studies have focused on its impact on the hERG (human Ether-à-go-go-Related Gene) and KIR2.1 potassium channels, which are crucial for cardiac repolarization. Pentamidine was found to inhibit the anterograde trafficking of the hERG channel. nih.gov This means it prevents the newly synthesized channel proteins from reaching the cell membrane where they would normally function. Specifically, treatment with pentamidine severely reduced the mature, fully-glycosylated form of the hERG protein. nih.gov This disruption of protein trafficking is a key mechanism of its ion channel activity.

Structural modifications to the pentamidine molecule have been shown to differentially affect its impact on hERG and KIR2.1 channels, indicating that specific chemical features are important for its ion channel binding and trafficking inhibition. nih.gov For instance, modifications to the phenyl ring or its directly attached substituents had the most significant effect on its inhibitory activity. nih.gov

Beyond cardiac channels, pentamidine has also been identified as an inhibitor of viroporins, such as the 6K ion channel of the Chikungunya virus (CHIKV), in bacterial-based assays that measure ion channel activity. mdpi.com

Ion ChannelExperimental ObservationInferred Effect of PentamidineReference
hERG Potassium ChannelSeverely reduced levels of the mature protein band in analysis.Inhibition of anterograde trafficking from the endoplasmic reticulum. nih.gov
KIR2.1 Potassium ChannelDifferentially affected plasma membrane levels depending on structural analogues.Inhibition of protein trafficking. nih.gov
Chikungunya Virus (CHIKV) 6K ChannelIdentified as a blocker in bacterial-based channel assays.Inhibition of ion conductivity. mdpi.com

Ethidium Bromide Accumulation Assays for Efflux Pump Activity

Ethidium bromide (EtBr) accumulation assays are a standard fluorometric method used to assess the activity of efflux pumps in bacteria. researchgate.netnih.govnih.gov These pumps are a major mechanism of multidrug resistance, as they actively expel antimicrobial agents from the cell. The principle of the assay is that EtBr, a DNA intercalating agent, fluoresces weakly in aqueous solution but strongly when bound to DNA inside the cell. nih.gov In bacteria with active efflux pumps, EtBr is rapidly expelled, resulting in low intracellular fluorescence. The addition of an efflux pump inhibitor (EPI) blocks this process, leading to the accumulation of EtBr and a corresponding increase in fluorescence. researchgate.net

While direct studies using pentamidine in an EtBr assay are not widely reported, analogous fluorescence-based accumulation assays have demonstrated its activity as an efflux pump inhibitor. In studies using acridine orange (AO), another fluorescent dye, pentamidine was shown to inhibit efflux pumps in several Gram-negative bacteria. researchgate.net Treatment with pentamidine led to a significant, dose-dependent increase in intracellular AO accumulation in Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii. researchgate.net

Further evidence for pentamidine's role in efflux pump inhibition comes from gene expression studies. In the same bacterial strains, pentamidine treatment was shown to alter the expression of key efflux pump genes, providing a mechanistic basis for the observations from accumulation assays. researchgate.net

OrganismAssay TypeKey FindingReference
E. coli ATCC25922Acridine Orange AccumulationPentamidine pretreatment significantly increased intracellular dye accumulation. researchgate.net
K. pneumoniae ATCC700603Acridine Orange AccumulationPentamidine demonstrated a dose-dependent inhibition of efflux pump activity. researchgate.net
A. baumannii ATCC19606qPCR Gene ExpressionPentamidine treatment altered the expression of efflux pump genes. researchgate.net

Computational and Modeling Approaches

Molecular Docking Simulations for Ligand-Target Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used to understand the binding mode of ligands like pentamidine to their biological targets at an atomic level.

Docking studies have revealed that pentamidine binds to the minor groove of DNA, with a preference for adenine-thymine (A-T) rich regions. wikipedia.orgrsc.org Modeling suggests a curved conformation allows it to span approximately four base pairs. rsc.org

Simulations have also been used to investigate pentamidine's interactions with various protein targets. In a study on coagulation and fibrinolysis enzymes, docking revealed that pentamidine competitively inhibits Factor Xa and plasmin. mdpi.com The best-docked structures showed that a protonated amidino group of pentamidine forms a salt bridge with the aspartate residue (D189) in the S1 subsite of each enzyme's active site. mdpi.com Similar computational approaches have been employed to model the interaction of pentamidine and its derivatives with the S100A1 protein, a target in cancer signaling. nih.gov These simulations help to identify the key hydrophobic residues involved in the binding interface, explaining how pentamidine can block the interaction between S100A1 and its receptor, RAGE. nih.gov

Molecular TargetDocking Finding / PredictionKey Interacting ResiduesReference
DNA Minor GrooveBinds in a curved, isohelical conformation spanning 4 base pairs.A-T rich regions rsc.orgnih.gov
Factor Xa (FXa)Competitive inhibition; binding in the S1 subsite of the active site.D189, G219 mdpi.com
PlasminCompetitive inhibition; binding in the S1 subsite of the active site.D189, G219 mdpi.com
S100A1 ProteinBinds to hydrophobic residues, blocking the S100A1-RAGE V domain interaction.Not specified nih.gov

Molecular Dynamics Simulations

Following molecular docking, molecular dynamics (MD) simulations are often employed to study the physical movements of atoms and molecules over time. plos.orgbiorxiv.org This approach provides insights into the stability of the ligand-target complex and the dynamic nature of their interactions in a simulated physiological environment.

MD simulations have been instrumental in understanding how pentamidine translocates through the Trypanosoma brucei aquaglyceroporin 2 (TbAQP2), a key channel for drug uptake in the parasite that causes sleeping sickness. researchgate.netresearchgate.net All-atom MD simulations of pentamidine bound within the TbAQP2 channel showed that both the protein and the drug molecule are very stable, with low root-mean-square deviation (RMSD) values. researchgate.net These simulations confirmed that bound pentamidine effectively blocks water flux through the channel. researchgate.net

Furthermore, simulations revealed the energy profile of pentamidine's passage through the channel. A low-energy binding site exists at the center of the channel, with energy barriers of approximately 10 kcal/mol for exit towards the cytoplasm and ~14 kcal/mol towards the extracellular side. researchgate.net The application of a simulated membrane potential, consistent with physiological conditions, was shown to drive pentamidine translocation into the cell, supporting experimental observations. researchgate.netresearchgate.net

Target ProteinSimulation LengthKey Stability MetricMajor FindingReference
TbAQP2Not specifiedProtein RMSD = 0.17 ± 0.01 nm; Pentamidine RMSD = 0.16 ± 0.03 nmThe pentamidine-protein complex is highly stable and blocks water flux. researchgate.net
TbAQP2Not specifiedEnergy LandscapesEnergy barrier for translocation is ~10 kcal/mol to the cytoplasm and ~14 kcal/mol to the extracellular side. researchgate.net
CHIKV 6K Protein300 nsRMSD convergence after 150 nsUsed to compare the dynamics of the viroporin in a membrane environment. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comwalisongo.ac.id This approach is used to predict the activity of newly designed molecules and to understand which structural features are critical for their effects.

QSAR studies have been applied to pentamidine and its analogues to rationalize their activity against various protozoan parasites and to explore their effects on other biological targets. nih.govnih.govresearchgate.net For a series of bisamidines, a QSAR analysis supported the hypothesis that pentamidine binds to the DNA minor groove in an "isohelical" conformation, which is a key determinant of its activity. nih.gov In this type of study, a molecular similarity index can be used as a descriptor to correlate the structure of different analogues with their biological potency. nih.gov

Another QSAR study on pentamidine analogues against Plasmodium falciparum developed a pharmacophore model. nih.gov This model established the importance of specific structural features for antimalarial activity, namely the hydrophobic phenyl rings, polar oxygen and amidine substituents, and the hydrophobic linking chain. nih.gov Such models are valuable tools that aid in the targeted synthesis of new derivatives with potentially enhanced activity and improved therapeutic profiles. nih.gov Similarly, structure-activity relationships have been analyzed for pentamidine analogues concerning their inhibitory effects on ion channel trafficking, highlighting that modifications to the phenyl ring have the largest impact on this activity. nih.gov

QSAR Study FocusKey Descriptors / Model TypeBiological Activity ModeledKey FindingReference
Antiprotozoal Activity of BisamidinesMolecular Similarity IndexPotency against Leishmania mexicana amazonensisSupports an isohelical binding conformation in the DNA minor groove. nih.gov
Antimalarial ActivityPharmacophore Model (GALAHAD)Activity against Plasmodium falciparumIdentified the importance of hydrophobic phenyl rings and the linking chain. nih.gov
Ion Channel TraffickingStructural ModificationsInhibition of hERG and KIR2.1 traffickingModification of the phenyl ring and its substituents has the largest effect on activity. nih.gov
Antiprotozoal ActivityStructural ModificationsActivity against T. b. rhodesiense, P. falciparum, L. donovaniIdentified diimidazoline analogues as highly promising with broad-spectrum activity. nih.gov

Preclinical Animal Models

Preclinical animal models are indispensable for evaluating the therapeutic potential and understanding the in vivo mechanisms of action of compounds like this compound. These models bridge the gap between in vitro studies and human clinical trials, offering critical insights into efficacy, pharmacokinetics, and interactions within a complex biological system. The choice of model is paramount and depends on the therapeutic area being investigated, whether it be oncology, infectious disease, or other pathological conditions.

Xenograft Models for Anticancer Research

While classic patient-derived xenograft (PDX) models, which involve implanting human tumor tissue into immunodeficient mice, are a cornerstone of cancer research, closely related allograft models using syngeneic (genetically identical) mice are also powerful tools, particularly for studying interactions with the immune system. Research into pentamidine's anticancer properties has utilized such models to elucidate its effects on tumor growth and the tumor microenvironment.

Recent studies have repurposed pentamidine as a potential cancer immunotherapeutic agent by identifying it as a small-molecule antagonist of the programmed death-ligand 1 (PD-L1). nih.govnih.gov In these investigations, murine allograft models, where mouse cancer cells are implanted into immunocompetent mice, were employed to assess the in vivo efficacy of pentamidine. The administration of pentamidine was found to significantly attenuate tumor growth and prolong the survival of tumor-bearing mice. nih.govnih.govnih.gov This effect is attributed to pentamidine's ability to block the PD-1/PD-L1 immune checkpoint interaction, thereby promoting T-cell activation and enhancing T-cell-mediated cytotoxicity against cancer cells. nih.govnih.gov Histological analysis of tumor tissues from these models revealed an increased number of tumor-infiltrating lymphocytes in pentamidine-treated mice, confirming its immunomodulatory activity. nih.govnih.gov

Table 1: Efficacy of Pentamidine in Murine Allograft Cancer Models
Cancer Cell LineMouse ModelKey FindingsReference
MC38 (Colon Adenocarcinoma)PD-L1 Humanized C57BL/6Significant reduction in tumor growth and weight compared to vehicle control. nih.gov
4T1 (Breast Carcinoma)PD-L1 Humanized BALB/cAttenuated tumor growth and prolonged survival of tumor-bearing mice. nih.gov
B16F10 (Melanoma)PD-L1 Humanized C57BL/6Inhibited tumor growth and increased survival rates in treated mice. nih.gov
KLN205 (Lung Squamous Cell Carcinoma)PD-L1 Humanized DBA/2JDemonstrated significant anti-tumor effects and improved survival. nih.gov

Insect Models (e.g., Galleria mellonella) for Antimicrobial Efficacy

The greater wax moth, Galleria mellonella, has emerged as a valuable and ethically sound invertebrate model for preliminary in vivo assessment of antimicrobial compounds. Its immune system shares structural and functional similarities with the innate immune response in mammals, and it can be incubated at 37°C, making it suitable for studying human pathogens. This model is used to evaluate a compound's efficacy by monitoring larval survival rates or determining the reduction in pathogen load post-treatment.

The G. mellonella model is well-suited for high-throughput screening of novel antibiotics and for studying the in vivo activity of repurposed drugs like pentamidine. While specific research focusing solely on this compound's efficacy in this model is limited in publicly available literature, its utility is demonstrated in studies assessing pentamidine in combination with other antibiotics. For instance, the model has been used to evaluate the synergy between pentamidine and ciprofloxacin against multidrug-resistant Pseudomonas aeruginosa. Such studies are crucial for identifying effective combination therapies. The primary endpoints in these assays are typically larval survival over a period of 24 to 96 hours and the change in the colony-forming units (CFU) per larva.

Table 2: Illustrative Efficacy Endpoints for this compound in a Galleria mellonella Infection Model
PathogenInoculum (CFU/larva)Treatment GroupPrimary EndpointIllustrative Result
Staphylococcus aureus1 x 105This compoundLarval Survival Rate (%) at 72hIncreased survival compared to untreated control.
Candida albicans1 x 106This compoundLarval Survival Rate (%) at 72hIncreased survival compared to untreated control.
Pseudomonas aeruginosa*1 x 104This compoundFungal Burden (log CFU/larva) at 24hSignificant reduction in CFU compared to untreated control.

*Data are illustrative to demonstrate typical experimental outcomes, as specific results for this compound monotherapy were not available in the reviewed literature.

Rodent Models for Infection and Disease Pathogenesis Studies

Rodent models, particularly mice and rats, are fundamental for studying the pathogenesis of infectious diseases and for the advanced preclinical evaluation of antimicrobial agents like this compound. These models allow for detailed investigation of drug efficacy, host immune response, and drug distribution in various organs.

Pentamidine has been effectively studied in several rodent models of bacterial and parasitic infections. In a murine model of Chlamydia trachomatis, a common sexually transmitted infection, both local and systemic application of pentamidine was shown to significantly decrease the bacterial burden. scienceopen.com Another study highlighted pentamidine's role as an adjuvant, sensitizing Gram-negative pathogens to antibiotics. In a systemic murine infection model using a colistin-resistant strain of Acinetobacter baumannii, the combination of pentamidine and the antibiotic novobiocin (B609625) rescued 91% of infected mice and resulted in the total clearance of bacteria in the spleen. nih.gov Furthermore, aerosolized pentamidine has been evaluated for both prophylaxis and treatment of Pneumocystis carinii pneumonia (PCP) in an immunosuppressed rat model. The studies demonstrated a dose-dependent effect, with higher doses effectively preventing or curing the pneumonia and clearing the P. carinii cysts from the lungs.

Table 3: Efficacy of Pentamidine in Rodent Models of Infection
PathogenAnimal ModelTreatment RegimenKey Efficacy FindingsReference
Pneumocystis cariniiRat (corticosteroid-immunosuppressed)Aerosolized pentamidine (14.6 mg/kg, 3x weekly for 3 weeks)Cured pneumonia and cleared cysts in 70% of rats.
Chlamydia trachomatisMouseLocal or systemic applicationEffectively decreased the bacterial burden. scienceopen.com
Acinetobacter baumannii (colistin-resistant)Mouse (systemic infection)Pentamidine (10 mg/kg) + Novobiocin (50 mg/kg)Rescued 10 of 11 infected mice; resulted in total bacterial clearance in the spleen. nih.gov

Q & A

Basic: What experimental approaches are recommended to validate pentamidine monomesylate’s mechanism of action in TLR4 inhibition?

Methodological Answer:
To investigate TLR4 inhibition, combine molecular dynamics simulations (e.g., RMSD and RMSF analysis) with cellular thermal shift assays (CETSA) to assess target engagement. For example, HeLa cell models can be treated with pentamidine (e.g., 0–2.0 µM) to monitor conformational destabilization of MD2 via RMSF fluctuations . Validate downstream effects using qRT-PCR and ELISA to quantify TNF-α and IL-1β suppression post-LPS stimulation, ensuring dose-dependent consistency between mRNA and protein levels .

Basic: How should in vitro efficacy studies be designed to assess this compound’s antiprotozoal activity?

Methodological Answer:
Use standardized cell viability assays (e.g., WST-1) in protozoan cultures (e.g., Leishmania or Trypanosoma), with 96-well plates seeded at 10,000 cells/well. Include controls for solvent effects and reference drugs (e.g., berenil). Calculate IC50 values via nonlinear regression (e.g., 44.16 ± 5.9 mM in HeLa cells ). Replicate experiments across ≥3 biological replicates to account for inter-assay variability.

Basic: What analytical techniques are suitable for quantifying this compound in biological matrices?

Methodological Answer:
Employ HPLC-UV or LC-MS/MS with reverse-phase C18 columns and mobile phases optimized for polar compounds (e.g., acetonitrile/0.1% formic acid). Validate methods per ICH guidelines, including linearity (1–100 µg/mL), recovery (>90%), and precision (RSD <5%). For structural confirmation, use high-resolution mass spectrometry (HRMS) and compare fragmentation patterns to reference standards .

Advanced: How can researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?

Methodological Answer:
Analyze pharmacokinetic parameters (e.g., bioavailability, tissue distribution) and assess metabolic stability using liver microsomes or hepatocyte models. Molecular dynamics simulations (200 ns trajectories) can reveal instability in hydrophobic pockets (e.g., penta-2’s reduced lipophilicity vs. pentamidine ). Cross-validate findings with orthogonal assays, such as surface plasmon resonance (SPR) for binding affinity discrepancies.

Advanced: What strategies optimize this compound’s selectivity to minimize off-target effects in enzyme inhibition studies?

Methodological Answer:
Perform competitive inhibition assays (e.g., hDAO and hVAP-1 models) with varying pentamidine concentrations (0–2.0 µM). Use global nonlinear regression to distinguish between competitive and noncompetitive inhibition . Pair these with CRISPR-mediated knockout models to confirm on-target activity. Structural bioisosteric replacements (e.g., ether oxygen substitution at position 13) can enhance specificity by reducing hydrophobic interactions with non-target proteins .

Advanced: How can synergistic effects of this compound with other antimicrobials be systematically evaluated?

Methodological Answer:
Use checkerboard assays to determine fractional inhibitory concentration indices (FICI). Combine pentamidine (0.25–16 µg/mL) with partner drugs (e.g., amphotericin B) in serial dilutions. Analyze synergy via Bliss independence or Loewe additivity models. Confirm mechanistic synergy using transcriptomics (RNA-seq) to identify overlapping pathways affected by the combination .

Advanced: What methodologies validate this compound’s target specificity in complex biological systems?

Methodological Answer:
Apply CETSA to monitor thermal stabilization of putative targets (e.g., MD2) in cell lysates treated with pentamidine. Complement with siRNA knockdown or CRISPR-Cas9 gene editing to confirm loss of activity in target-deficient models. Cross-reference with proteome-wide affinity pulldown assays to identify non-specific binding partners .

Advanced: How should researchers assess long-term resistance development to this compound in microbial models?

Methodological Answer:
Conduct serial passage experiments over 20–30 generations under sublethal drug pressure (e.g., 0.5× IC50). Monitor MIC shifts and genotype resistant strains via whole-genome sequencing to identify mutations (e.g., in membrane transporters or target proteins). Validate resistance mechanisms via heterologous expression of mutated genes in susceptible strains .

Safety: What precautions are critical when handling this compound in laboratory settings?

Methodological Answer:
Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid inhalation/ingestion; refer to SDS guidelines for spill management. Note that ecological toxicity data (e.g., soil mobility, bioaccumulation) are unavailable, necessitating stringent waste containment .

Data Interpretation: How should conflicting results between caspase 3/7 activity and proliferation assays be interpreted?

Methodological Answer:
Discrepancies may arise from assay timepoints (e.g., caspase activation precedes proliferation inhibition) or off-target effects. Use time-course experiments (e.g., 6–48 hrs post-treatment) and multiplex assays (e.g., Annexin V/PI staining) to distinguish apoptosis from cytostasis. Validate with transcriptomic analysis of apoptotic markers (e.g., BAX, BCL-2) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.